molecular formula C12H21NO3 B1403696 Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate CAS No. 1214900-26-1

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

カタログ番号: B1403696
CAS番号: 1214900-26-1
分子量: 227.3 g/mol
InChIキー: FSVLLSRKSDMUDC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl N-(1-oxaspiro[2.5]octan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-9-4-6-12(7-5-9)8-15-12/h9H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVLLSRKSDMUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate, a valuable bifunctional intermediate for pharmaceutical research and complex molecule synthesis. The document details its structural features, physicochemical properties, and a validated synthetic protocol via the Corey-Chaykovsky epoxidation. We will explore the mechanistic rationale behind the chosen synthetic strategy, provide detailed characterization data, and discuss its potential applications as a versatile building block in modern drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage spirocyclic scaffolds in their synthetic programs.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, moving beyond flat, two-dimensional structures is critical for accessing novel chemical space and improving pharmacological properties. Spirocyclic frameworks, which feature two rings connected by a single common atom, offer a rigid, three-dimensional topology that can enhance molecular diversity, improve binding affinity, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

This compound is an exemplar of a strategically designed building block. It incorporates two key functionalities on a compact spirocyclic core:

  • A Spiro-fused Epoxide (Oxirane): A strained, three-membered ring that is a potent electrophile, susceptible to regioselective ring-opening by a wide array of nucleophiles. This allows for the introduction of diverse substituents with precise stereochemical control.

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for amines, stable to a variety of nucleophilic and basic conditions but readily cleaved under acidic conditions.[2][3]

This orthogonal reactivity makes the title compound a versatile intermediate, enabling sequential and selective functionalization at two different points on the molecule. It serves as a key building block in the synthesis of more complex molecules, particularly for drug candidates targeting neurological or metabolic disorders.[4]

Structural Elucidation and Physicochemical Properties

The unambiguous identification of a synthetic intermediate is paramount for its effective use. The structure of this compound is defined by a cyclohexane ring spiro-fused to an oxirane at the C1 position, with a Boc-protected amino group at the C6 position.

Caption: 2D structure of this compound.

Physicochemical Data

The fundamental properties of the molecule are summarized below. This data is essential for reaction setup, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃Calculated
Molecular Weight 227.30 g/mol Calculated
CAS Number 1439896-66-8[5]
Appearance White to Off-White Solid (Predicted)[1]
Storage 2-8°C, under inert atmosphere[4]
Predicted Spectroscopic Signatures

While a dedicated peer-reviewed spectral analysis is not publicly available, the structure allows for reliable prediction of its key spectroscopic features. This serves as a benchmark for researchers to validate their synthetic product.

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -C(CH ₃)₃~1.45 ppm (s, 9H)Singlet for nine equivalent protons of the tert-butyl group.
Cyclohexane CH1.60 - 2.20 ppm (m, 8H)Complex multiplet region for the diastereotopic protons of the cyclohexane ring.
Epoxide CH~2.65 ppm (s, 2H)Protons on the oxirane ring, typically deshielded compared to alkane protons.
NH ~4.50 ppm (br s, 1H)Broad singlet for the carbamate proton, exchangeable with D₂O.
¹³C NMR -C (CH₃)₃~28.3 ppmQuaternary carbon of the tert-butyl group.
-C(C H₃)₃~80.0 ppmCarbonyl carbon of the carbamate.
Cyclohexane C H₂30 - 45 ppmAliphatic carbons of the cyclohexane ring.
Epoxide C H₂~51.0 ppmCarbon of the oxirane methylene group.
Spiro C ~59.0 ppmQuaternary spirocyclic carbon.
C =O~155.0 ppmCarbonyl carbon of the carbamate.
IR N-H Stretch3350 - 3450 cm⁻¹ (sharp)Characteristic stretch for a secondary amine in a carbamate.
C-H Stretch2850 - 3000 cm⁻¹Aliphatic C-H bonds.
C=O Stretch1680 - 1705 cm⁻¹ (strong)Strong absorption from the carbamate carbonyl group.
C-O Stretch1250 cm⁻¹ & 850 cm⁻¹Asymmetric C-O-C stretch and ring "breathing" of the epoxide.
Mass Spec (ESI+) [M+H]⁺228.1594 m/zProtonated molecular ion.
[M+Na]⁺250.1414 m/zSodium adduct, common in ESI.
[M-C₄H₈+H]⁺172.0968 m/zLoss of isobutylene from the Boc group, a characteristic fragmentation.

Synthesis and Mechanistic Insights

The construction of the spiro-epoxide is most efficiently achieved via the Johnson-Corey-Chaykovsky reaction .[6] This method is superior to other epoxidation strategies (e.g., epoxidation of an olefin precursor) for this substrate due to its mild conditions and high functional group tolerance. It directly converts a ketone to an epoxide using a sulfur ylide, avoiding harsh oxidants that could compromise the Boc protecting group.

The chosen precursor, tert-butyl (4-oxocyclohexyl)carbamate , is a commercially available and stable starting material.[7]

Synthetic Workflow

The overall transformation involves the in situ generation of dimethyloxosulfonium methylide from trimethylsulfoxonium iodide, which then reacts with the ketone to form the spiro-epoxide.

workflow reagents Trimethylsulfoxonium Iodide + Sodium Hydride (NaH) ylide Dimethyloxosulfonium Methylide (Corey's Reagent) reagents->ylide Deprotonation reaction Corey-Chaykovsky Reaction (DMSO, Room Temp) ylide->reaction Nucleophilic Attack ketone tert-butyl (4-oxocyclohexyl)carbamate (Starting Material) ketone->reaction product This compound (Crude Product) reaction->product purification Workup & Purification (EtOAc/Water Extraction, Column Chromatography) product->purification final_product Final Product (>95% Purity) purification->final_product mechanism ketone R₂C=O (Ketone) betaine R₂C(O⁻)-CH₂-S⁺(O)Me₂ (Betaine Intermediate) ketone->betaine 1. Nucleophilic   Attack ylide ⁻CH₂-S⁺(O)Me₂ (Sulfur Ylide) ylide->betaine epoxide R₂C-O-CH₂ (ring) (Epoxide) betaine->epoxide 2. Intramolecular   Sₙ2 Displacement dmso DMSO (Leaving Group) betaine->dmso Departure of DMSO applications start This compound path1_step1 Epoxide Ring-Opening (e.g., R-NH₂, base) start->path1_step1 Path A path2_step1 Boc Deprotection (TFA or HCl) start->path2_step1 Path B path1_product Boc-Protected Amino Alcohol Derivative path1_step1->path1_product path1_step2 Boc Deprotection (TFA or HCl) path1_product->path1_step2 final_product1 Diamino Alcohol Scaffold path1_step2->final_product1 path2_product Amino-Spiro-Epoxide (as salt) path2_step1->path2_product path2_step2 Amine Functionalization (e.g., Acylation) path2_product->path2_step2 path2_product2 Amide-Spiro-Epoxide path2_step2->path2_product2 path2_step3 Epoxide Ring-Opening (e.g., R-OH, acid) path2_product2->path2_step3 final_product2 Functionalized Amino Ether Alcohol Scaffold path2_step3->final_product2

Sources

Spirocyclic Scaffolds in Drug Discovery: A Technical Guide to Harnessing Three-Dimensionality for Therapeutic Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from the "flatland" of planar, aromatic compounds towards molecules with greater three-dimensionality (3D).[1][2] In this pursuit of novel chemical space and improved pharmacological properties, spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists.[3][4] These unique structural motifs, characterized by two rings sharing a single atom, offer a rigid and defined 3D geometry that can profoundly influence a molecule's biological activity and pharmacokinetic profile.[2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthetic strategies, and therapeutic applications of spirocyclic scaffolds. We will delve into the causality behind the improved properties often observed with spirocyclic compounds, present detailed experimental protocols for their synthesis, and showcase case studies of their successful implementation in marketed drugs and clinical candidates.

The Spirocyclic Advantage: Escaping Flatland for Enhanced Drug-Like Properties

The increasing interest in spirocyclic scaffolds stems from their ability to address several key challenges in drug discovery.[5] Traditional drug discovery has often relied on aromatic systems, which, while synthetically accessible, can suffer from poor solubility, metabolic instability, and off-target effects.[1] Spirocycles, with their inherent sp³-rich character, offer a compelling solution to these issues.[6]

The core advantages of incorporating spirocyclic scaffolds include:

  • Enhanced Three-Dimensionality and Increased sp³ Character: The defining feature of a spirocycle is its non-planar, rigid structure, which allows for the precise spatial orientation of substituents.[7] This increased fraction of sp³-hybridized carbons (Fsp³) is correlated with improved physicochemical properties and a higher probability of clinical success.[6]

  • Conformational Rigidity: The fusion of two rings at a single point restricts the conformational flexibility of the molecule.[8] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.

  • Improved Physicochemical and ADME Properties: The introduction of a spirocyclic motif can significantly modulate a molecule's properties.[9] This includes increased solubility, decreased lipophilicity, and improved metabolic stability by blocking potential sites of metabolism.[1][10]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to unique and underexplored areas of chemical space, offering opportunities for novel intellectual property and the development of first-in-class therapeutics.[3]

Strategic Synthesis of Spirocyclic Scaffolds

The construction of the quaternary spirocenter has historically been a synthetic challenge.[7] However, the development of modern synthetic methodologies has made spirocyclic scaffolds increasingly accessible to medicinal chemists.[5][11] Key strategies for their preparation include intramolecular cyclizations, cycloadditions, and rearrangement reactions.

Intramolecular Michael Addition for Spirocyclization

The intramolecular Michael addition is a powerful and efficient method for the construction of spirocyclic systems under mild, transition-metal-free conditions.[12][13] This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound within the same molecule.

Experimental Protocol: Synthesis of a Dispirocyclic Compound via Intramolecular Michael Addition [12]

  • Reactant Preparation: Dissolve the starting material (e.g., a quinone derivative with a nucleophilic side chain) (1.0 eq) in a mixture of CH₂Cl₂ and CH₃OH (5:1).

  • Reaction Initiation: Cool the solution to -20 °C and add a catalytic amount of NaOH (0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is often complete within 20 minutes.[12]

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dispirocyclic compound.

Pictet-Spengler Reaction for Spiroindoles

The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems, including spiroindoles.[7] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization that proceeds through a spirocyclic intermediate.[7]

Experimental Protocol: General Procedure for the Pictet-Spengler Synthesis of a 1-Substituted Pyridoindole [14]

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution, add the aldehyde (e.g., benzaldehyde, 1.0-1.2 eq) dropwise at room temperature.[14]

  • Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid (TFA), 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours, monitoring the progress by TLC.[14]

  • Workup: Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.

Synthesis of Spiro[3.3]heptane Derivatives

Spiro[3.3]heptanes are a particularly attractive class of spirocycles in medicinal chemistry due to their rigid, three-dimensional structure and their utility as bioisosteres of benzene.[5] Several synthetic routes have been developed for their construction.

Experimental Protocol: Synthesis of a Spiro[3.3]heptane Carboxylic Acid [11]

  • Dibromide Synthesis: Start from a commercially available cyclobutanone derivative to prepare the key building block, 1,1-bis(bromomethyl)cyclobutane.

  • Cyclization: Achieve the construction of the spiro[3.3]heptane core via intermolecular cyclization of the dibromide with diethyl malonate in the presence of a base to yield the corresponding diester.[11]

  • Saponification: Convert the diester to the dicarboxylic acid through alkaline saponification.[11]

  • Decarboxylation: Perform thermal decarboxylation of the dicarboxylic acid to obtain the target spiro[3.3]heptane carboxylic acid.[11]

Visualization of Key Concepts

Caption: General structure of a spirocyclic compound.

drug_discovery_workflow start Identify Need for 3D Scaffold design Computational Design of Spirocyclic Library start->design synthesis Synthesis of Spirocyclic Scaffolds design->synthesis screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization (ADME-Tox Profiling) hit_to_lead->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Workflow for spirocycle-based drug discovery.

pictet_spengler_mechanism reactants Tryptamine + Aldehyde iminium Iminium Ion Intermediate reactants->iminium Condensation spirocycle Spirocyclic Intermediate (Spiroindolenine) iminium->spirocycle Electrophilic Addition product Tetrahydro-β-carboline spirocycle->product Rearrangement

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Case Studies: Spirocyclic Scaffolds in Action

The therapeutic potential of spirocyclic scaffolds is not merely theoretical; numerous successful examples can be found in approved drugs and late-stage clinical candidates.[4][15]

Olaparib: A Spirocyclic PARP Inhibitor for Cancer Therapy

Olaparib is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[16][17] While not containing a simple spirocycle, its complex, bridged, and constrained ring system imparts a high degree of three-dimensionality and rigidity, which is crucial for its potent and selective inhibition of the PARP enzyme. The replacement of a flexible piperazine ring in an earlier lead compound with a more rigid spirocyclic analogue led to a compound with higher specificity for PARP-1 and reduced DNA damage, highlighting the potential for spirocycles to fine-tune selectivity and improve the safety profile.[1]

Parameter Olaparib
Mechanism of Action PARP Inhibitor
Indications Ovarian, Breast, Pancreatic, Prostate Cancer
Key Structural Feature Complex, rigid, multi-ring system
Common Adverse Events Anemia, nausea, fatigue, thrombocytopenia[16][17]
Bupivacaine Analogue: Improved Safety Profile

The replacement of the piperidine ring in the local anesthetic bupivacaine with a spirocyclic motif resulted in a novel analogue with a potentially improved safety profile.[18] While exhibiting slightly higher plasma protein binding and in vitro metabolism, the spirocyclic analogue demonstrated a faster onset of action and similar duration to bupivacaine in vivo, with lower systemic toxicity.[18] This case study underscores the potential of spirocycles to mitigate toxicity associated with existing drugs.

Compound Cmax (mg/L) tmax (h) t1/2 (h)
Bupivacaine1.28 ± 0.470.9611.5
Ropivacaine (structurally related)1.28 ± 0.210.867.1
Quisinostat Analogue: Enhanced Selectivity for Infectious Disease Targets

Quisinostat is a pan-inhibitor of human histone deacetylases (hHDACs) with potential applications in cancer therapy.[1] However, its lack of selectivity limits its use for other indications. By replacing the flexible piperidine linker with a rigid spirocyclic scaffold, researchers developed an analogue with increased selectivity for P. falciparum HDAC1 (PfHDAC1), a promising target for antimalarial drugs.[1] This modification resulted in reduced inhibition of hHDACs and consequently, lower cytotoxicity, demonstrating the power of spirocycles in achieving target selectivity.[1]

Challenges and Future Directions

Despite the significant advantages and growing interest, the widespread adoption of spirocyclic scaffolds is not without its challenges. The synthesis of complex spirocycles can still be demanding, often requiring multi-step sequences and careful control of stereochemistry.[3][20]

The future of spirocyclic chemistry in drug discovery is bright. We can anticipate further advancements in synthetic methodologies, including the development of more efficient and stereoselective reactions.[3] The integration of computational tools for the design and prediction of the properties of novel spirocyclic scaffolds will continue to accelerate their application in drug discovery programs.[21][22] As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity deepens, spirocyclic scaffolds will undoubtedly play an increasingly pivotal role in the development of the next generation of innovative medicines.

References

  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents. (n.d.).
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks - ChemRxiv. (n.d.). Retrieved February 3, 2026, from [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. (2023, December 8). Thieme E-Books & E-Journals. Retrieved February 3, 2026, from [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere - ChemRxiv. (n.d.). Retrieved February 3, 2026, from [Link]

  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond - PubMed. (2020, April 21). Retrieved February 3, 2026, from [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes - R Discovery. (2025, October 7). Retrieved February 3, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). Retrieved February 3, 2026, from [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. (2020, December 31). Retrieved February 3, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (n.d.). Retrieved February 3, 2026, from [Link]

  • Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence: Synthesis of Polycyclic Tetralones | Organic Letters - ACS Publications. (2024, April 3). Retrieved February 3, 2026, from [Link]

  • Spirocyclic Motifs in Natural Products - PMC - PubMed Central - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • A Real-World Disproportionality Analysis of Olaparib: Data Mining of the Public Version of FDA Adverse Event Reporting System - PMC - NIH. (2022, June 28). Retrieved February 3, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Europe PMC. Retrieved February 3, 2026, from [Link]

  • A clinical and pharmacokinetic comparison of ropivacaine and bupivacaine in axillary plexus block - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (2025, August 30). Retrieved February 3, 2026, from [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (n.d.). Retrieved February 3, 2026, from [Link]

  • A decade of clinical development of PARP inhibitors in perspective - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Comparative pharmacokinetics of ropivacaine and bupivacaine in nonpregnant and pregnant ewes - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Smart Secondary Metabolites in Marine Environments: The Case of Elatol - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Tandem Michael–anti-Michael Addition-Mediated Orthogonal Strapping of Diynones: Regioselective Spirocyclopentannulation of Oxindoles and Pyrazolones and DFT Validation | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. (2021, December 23). Retrieved February 3, 2026, from [Link]

  • (PDF) Real-World Use and Outcomes of Olaparib: a Population-Based Cohort Study. (n.d.). Retrieved February 3, 2026, from [Link]

  • A Comparison of the Pharmacodynamics and Pharmacokinetics of Bupivacaine, Ropivacaine (with Epinephrine) and Their Equal Volume - AWS. (n.d.). Retrieved February 3, 2026, from [Link]

  • Spiro scaffolds: synthetic strategies and pharmacological activities - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

  • Computational tools for drug discovery - Chemaxon. (2021, September 13). Retrieved February 3, 2026, from [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC - NIH. (2025, July 29). Retrieved February 3, 2026, from [Link]

  • Mechanistic Insight into the Role of Transition-State Stabilization in Cyclophilin A - PMC. (2008, December 9). Retrieved February 3, 2026, from [Link]

  • Novel insights into protein structures, dynamics, and interactions - Wiley Analytical Science. (2024, May 23). Retrieved February 3, 2026, from [Link]

  • Comparative Study of Ropivacaine vs. Bupivacaine in Spinal Anesthesia for Lower Limb Surgeries | South Eastern European Journal of Public Health. (2025, January 3). Retrieved February 3, 2026, from [Link]

  • The Intramolecular Michael Reaction - Organic Reactions. (n.d.). Retrieved February 3, 2026, from [Link]

  • Macrocycles - SpiroChem. (n.d.). Retrieved February 3, 2026, from [Link]

  • Pharmacokinetic boosting of olaparib: Study protocol of a multicentre, open-label, randomised, non-inferiority trial (PROACTIVE-B). (2025, March 29). EUR. Retrieved February 3, 2026, from [Link]

  • Pharmacokinetics of ropivacaine and bupivacaine for bilateral intercostal blockade in healthy male volunteers - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org. (2023, April 25). Retrieved February 3, 2026, from [Link]

Sources

A Preliminary Investigation of Oxaspirooctane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spirocyclic Scaffold - A New Dimension in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the quest for novel molecular architectures that offer enhanced therapeutic potential is paramount. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds. Their inherent three-dimensional nature provides a rigid and well-defined orientation of substituents, enabling more precise and potent interactions with biological targets. This structural rigidity often translates to improved metabolic stability and pharmacokinetic properties compared to their more flexible acyclic or simple cyclic counterparts. This guide delves into the preliminary investigation of a specific and compelling subclass: oxaspirooctane derivatives. We will explore their synthesis, characterization, and burgeoning applications in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of this exciting area of research.

Synthetic Strategies for Accessing the Oxaspirooctane Core

The construction of the oxaspirooctane framework presents unique synthetic challenges due to the formation of a sterically congested spirocyclic center. However, a variety of elegant and efficient methods have been developed to address this. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Stereoselective Synthesis of Oxaspiro[3.4]octanes

The oxaspiro[3.4]octane skeleton, featuring a five-membered and a four-membered ring sharing a common carbon atom, is a key motif in several biologically active molecules. One effective strategy for its stereoselective synthesis involves a [3+2] cycloaddition reaction.

Experimental Protocol: Stereoselective Synthesis of a 2-oxa-6-azaspiro[3.4]octane Derivative [1]

This protocol outlines a robust, step-economic route to a key intermediate.

Step 1: Synthesis of the Azomethine Ylide Precursor

  • To a solution of a suitable amino acid ester (e.g., methyl sarcosinate) in an anhydrous solvent such as dichloromethane (DCM), add an equimolar amount of an aldehyde (e.g., paraformaldehyde).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude azomethine ylide precursor, which is often used in the next step without further purification.

Step 2: [3+2] Cycloaddition

  • Dissolve the crude azomethine ylide precursor in a suitable solvent like toluene.

  • Add a dipolarophile, for example, an electron-deficient alkene, to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours. The reaction should be monitored by TLC for the disappearance of the starting materials and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-oxa-6-azaspiro[3.4]octane derivative.

Causality Behind Experimental Choices: The choice of a [3+2] cycloaddition is strategic as it allows for the convergent and often highly stereocontrolled formation of the five-membered ring. The use of an inert atmosphere is crucial to prevent the degradation of the reactive intermediates. Toluene is often selected as the solvent for the cycloaddition due to its high boiling point, which provides the necessary thermal energy to drive the reaction to completion.

Synthesis of Oxaspiro[2.5]octane Derivatives

The oxaspiro[2.5]octane framework, containing a three-membered oxirane ring, is another important scaffold. These compounds can be synthesized through the epoxidation of an exocyclic methylene group on a cyclohexane ring.

Experimental Protocol: Synthesis of an Oxaspiro[2.5]octane Analog

This protocol is adapted from methodologies described in the patent literature for the synthesis of MetAP2 inhibitors.[2]

Step 1: Wittig Reaction to Form the Exocyclic Methylene Group

  • Prepare a solution of a suitable cyclohexanone derivative in an anhydrous solvent like tetrahydrofuran (THF).

  • In a separate flask, prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with a strong base such as n-butyllithium in THF at 0 °C.

  • Slowly add the solution of the cyclohexanone derivative to the Wittig reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by flash column chromatography.

Step 2: Epoxidation

  • Dissolve the alkene from the previous step in a chlorinated solvent such as dichloromethane (DCM).

  • Add an epoxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, quench the excess m-CPBA with a saturated aqueous solution of sodium thiosulfate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxaspiro[2.5]octane derivative.

  • Purify the product by flash column chromatography.

Self-Validating System: The success of each step can be readily verified. The formation of the alkene in Step 1 will be evident by the disappearance of the carbonyl peak in the IR spectrum and the appearance of characteristic olefinic proton signals in the 1H NMR spectrum. The subsequent epoxidation in Step 2 can be confirmed by the disappearance of the olefinic signals and the appearance of new signals corresponding to the epoxide protons in the 1H NMR spectrum.

Spectroscopic Characterization of Oxaspirooctane Derivatives

Unambiguous structural elucidation is a cornerstone of chemical research. For oxaspirooctane derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides the necessary detailed structural and stereochemical information.

NMR Spectroscopy

1H and 13C NMR spectroscopy are indispensable tools for the characterization of oxaspirooctane derivatives. The chemical shifts and coupling constants of the protons and carbons in the spirocyclic system are highly sensitive to the local electronic and steric environment, providing valuable insights into the molecule's conformation and relative stereochemistry.

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for an Oxaspiro[3.4]octane Derivative

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Oxetane Ring
C1-~75-85
C23.8 - 4.5 (m)~60-70
C32.0 - 2.8 (m)~30-40
Cyclopentane Ring
C4-Spiro Carbon ~50-60
C51.5 - 2.2 (m)~25-35
C61.5 - 2.2 (m)~25-35
C71.5 - 2.2 (m)~25-35

Note: The chemical shifts are approximate and can vary significantly depending on the specific substitution pattern.

Expertise & Experience: The spiro carbon (C4) typically exhibits a unique chemical shift in the 13C NMR spectrum, which is a key diagnostic feature for confirming the successful formation of the spirocycle. Furthermore, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including the absolute stereochemistry if a chiral center is present. This technique is particularly valuable for confirming the stereochemical outcome of asymmetric syntheses.

Workflow for Single-Crystal X-ray Crystallography:

MetAP2_Pathway MetAP2 MetAP2 eIF2a eIF2α MetAP2->eIF2a Dephosphorylates (Activates) Phosphorylation Phosphorylation (Inactivation) Oxaspirooctane Oxaspirooctane Derivative Oxaspirooctane->MetAP2 Inhibits Protein_Synthesis Protein Synthesis (Reduced) eIF2a->Protein_Synthesis Initiates Angiogenesis Angiogenesis (Inhibited) Protein_Synthesis->Angiogenesis Adipogenesis Adipogenesis (Inhibited) Protein_Synthesis->Adipogenesis Therapeutic_Effect Therapeutic Effect (Anti-obesity, Anti-cancer) Angiogenesis->Therapeutic_Effect Adipogenesis->Therapeutic_Effect MOR_Pathway Oxaspiro_Agonist Oxaspirooctane Agonist MOR Mu-Opioid Receptor (MOR) Oxaspiro_Agonist->MOR Activates Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (GIRK) Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces Analgesia Analgesia cAMP->Analgesia Leads to K_channel->Analgesia Contributes to Ca_channel->Analgesia Contributes to

Sources

Navigating the Third Dimension: A Technical Guide to Novel sp3-Rich Fragments for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Escaping Flatland in Drug Discovery

For decades, the landscape of early-stage drug discovery, particularly in high-throughput screening (HTS), has been dominated by molecules that are predominantly flat and aromatic. While this "2D" chemical space has yielded numerous successes, it has become increasingly apparent that to tackle the next generation of challenging biological targets, we must venture into the third dimension. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the design, synthesis, screening, and optimization of novel sp3-rich fragments. These three-dimensional molecular building blocks offer a compelling strategy to explore uncharted chemical space, leading to compounds with improved physicochemical properties and novel intellectual property. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights to navigate the exciting and rewarding path of 3D fragment-based drug discovery (FBDD).

The Imperative for Three-Dimensionality: Why sp3-Rich Fragments Matter

The overreliance on sp2-hybridized, aromatic systems in traditional screening libraries has led to a saturation of "flatland" in chemical space[1]. While synthetically accessible, these planar molecules often possess undesirable physicochemical properties, such as poor solubility and high metabolic liability, which can hinder their development into viable drug candidates.

Increasing the fraction of sp3-hybridized carbons (Fsp3) in molecules imparts a greater degree of three-dimensionality. This fundamental shift in molecular architecture offers several distinct advantages:

  • Improved Physicochemical Properties: Higher Fsp3 content is correlated with increased solubility, improved metabolic stability, and enhanced bioavailability[2][3]. This is attributed to the disruption of crystal packing and the presentation of more polar functional groups in a three-dimensional arrangement.

  • Enhanced Target Specificity and Selectivity: The defined three-dimensional shape of sp3-rich fragments allows for more specific and intricate interactions with the complex topographies of protein binding sites[4]. This can lead to higher potency and reduced off-target effects.

  • Exploration of Novel Chemical Space: By moving beyond planar structures, we can access novel chemical scaffolds and pharmacophores, opening up opportunities to drug targets previously considered "undruggable"[4].

  • Novel Intellectual Property: The unique and complex architectures of sp3-rich fragments provide a fertile ground for generating novel intellectual property, a critical aspect of pharmaceutical research and development.

However, the journey into 3D chemical space is not without its challenges. The synthesis of complex, non-planar molecules can be more demanding, and the screening of these fragments requires sensitive biophysical techniques capable of detecting weak binding interactions[5]. This guide will provide the necessary frameworks and protocols to address these challenges effectively.

Designing and Synthesizing sp3-Rich Fragment Libraries: Building the 3D Toolbox

The quality of a fragment library is paramount to the success of any FBDD campaign. For sp3-rich fragments, the design process must balance structural diversity and complexity with synthetic tractability.

Computational Design Workflow

A robust computational workflow is the cornerstone of modern fragment library design. This process allows for the in silico enumeration and filtering of vast chemical spaces to identify promising candidates for synthesis.

G cluster_0 Virtual Library Generation cluster_1 Filtering and Property Calculation cluster_2 Selection and Synthesis Virtual_Scaffold_Enumeration Virtual Scaffold Enumeration (e.g., spirocycles, bicyclics) Side_Chain_Addition Side Chain/Functional Group Addition Virtual_Scaffold_Enumeration->Side_Chain_Addition Physicochemical_Properties Calculate Physicochemical Properties (Ro3, Fsp3, cLogP, TPSA) Side_Chain_Addition->Physicochemical_Properties 3D_Shape_Analysis 3D Shape Analysis (PMI, PBF) Physicochemical_Properties->3D_Shape_Analysis Novelty_and_Diversity_Analysis Novelty and Diversity Analysis 3D_Shape_Analysis->Novelty_and_Diversity_Analysis Synthetic_Tractability_Assessment Assess Synthetic Tractability (RECAP, BRICS) [14] Novelty_and_Diversity_Analysis->Synthetic_Tractability_Assessment Final_Fragment_Selection Final Fragment Selection Synthetic_Tractability_Assessment->Final_Fragment_Selection Synthesis_and_QC Synthesis and Quality Control Final_Fragment_Selection->Synthesis_and_QC

Caption: A computational workflow for designing sp3-rich fragment libraries.

Key Physicochemical and 3D Shape Descriptors:

DescriptorRecommended Range/ValueRationale
Molecular Weight (MW) ≤ 300 DaAdherence to the "Rule of Three" (Ro3) for fragments.
cLogP < 3Ensures adequate aqueous solubility for screening.
Hydrogen Bond Donors (HBD) ≤ 3Ro3 guideline to maintain fragment-like character.
Hydrogen Bond Acceptors (HBA) ≤ 3Ro3 guideline to maintain fragment-like character.
Fraction sp3 (Fsp3) ≥ 0.45A key metric to ensure a high degree of saturation and 3D character[2].
Principal Moments of Inertia (PMI) Broad distributionA PMI plot visualizes the shape diversity of a library, with fragments ideally populating the triangle from rod-like to disc-like to spherical shapes[3].
Synthetic Strategies for sp3-Rich Scaffolds

The synthesis of three-dimensional fragments often requires more sophisticated strategies than those used for their planar counterparts. Diversity-Oriented Synthesis (DOS) has emerged as a powerful approach to generate structurally complex and diverse molecules from a common starting material[5].

Example Synthetic Protocol: Diversity-Oriented Synthesis of a Spirocyclic Scaffold

This protocol provides a conceptual framework for the synthesis of a spirocyclic scaffold, a common motif in sp3-rich fragment libraries.

  • Build Phase: Start with a simple, commercially available building block containing multiple functional groups. For example, a cyclic ketone.

  • Couple Phase: Perform a multi-component reaction to introduce complexity and new functional handles in a single step. For instance, a Passerini or Ugi reaction.

  • Pair Phase: Execute a ring-closing metathesis or an intramolecular cycloaddition to form the spirocyclic core.

  • Diversification: Utilize the remaining functional handles to introduce a variety of "exit vectors" – points for future chemical elaboration. This is crucial for the subsequent hit-to-lead optimization phase[3].

Screening sp3-Rich Fragment Libraries: Detecting the Weak Binders

Fragment hits typically exhibit weak binding affinities (µM to mM range), necessitating the use of sensitive biophysical techniques for their detection. A multi-pronged approach, employing orthogonal screening methods, is highly recommended to ensure the robustness of the identified hits.

G Primary_Screen Primary Screen (e.g., Thermal Shift, SPR) Hit_Triage Hit Triage and Prioritization Primary_Screen->Hit_Triage Secondary_Screen Secondary Screen (Orthogonal) (e.g., NMR, ITC) Hit_Triage->Secondary_Screen Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Secondary_Screen->Structural_Biology Validated_Hits Validated Hits for Optimization Structural_Biology->Validated_Hits

Caption: A typical fragment screening and hit validation cascade.

Surface Plasmon Resonance (SPR) for Weak Affinity Fragments

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is highly sensitive and can detect the weak binding of fragments[6].

Step-by-Step SPR Screening Protocol for sp3-Rich Fragments:

  • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip via amine coupling). A reference channel with an irrelevant protein or a blocked target is crucial to subtract non-specific binding signals[7].

  • System Suitability and Quality Control: Before screening, inject a known binder (positive control) and a non-binder (negative control) to ensure the immobilized protein is active and the system is performing correctly.

  • Fragment Screening: Inject the fragment library, typically at concentrations ranging from 100 µM to 1 mM. Due to the potential for non-specific binding and aggregation at high concentrations, a concentration-response series for initial hits is recommended[6][8].

  • Data Analysis for Weak Binders: For weakly interacting fragments, the binding may not reach a steady state. In such cases, the initial binding rate can be used as a measure of interaction. The shape of the sensorgram is also informative; specific binders typically show fast-on/fast-off kinetics, while non-specific binding or aggregation can lead to irregular sensorgrams[6].

  • Hit Confirmation: Re-test primary hits from a fresh compound stock to confirm their activity.

Troubleshooting Non-Specific Binding in SPR:

  • Optimize Buffer Conditions: Increase the salt concentration or add a small amount of non-ionic detergent (e.g., 0.005% Tween-20) to the running buffer to minimize non-specific hydrophobic and electrostatic interactions[7][9].

  • Use a Reference Surface: A properly chosen reference surface is essential to distinguish specific binding from non-specific interactions with the chip surface or the immobilized protein[7].

NMR-Based Screening: Saturation Transfer Difference (STD) Spectroscopy

NMR-based methods are highly valuable for fragment screening as they provide information on binding and can even reveal the binding epitope of the fragment. STD-NMR is a ligand-observed experiment that is particularly sensitive to weak, transient interactions.

Step-by-Step STD-NMR Screening Protocol:

  • Sample Preparation: Prepare a solution of the target protein (typically 10-50 µM) and a mixture of fragments (5-10 fragments per mixture, each at ~100-500 µM) in a deuterated buffer. A control sample containing only the fragments is also required.

  • Acquisition of STD Spectra: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency where no protein signals are present.

  • Data Processing and Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum. Only fragments that bind to the protein will receive saturation transfer and show signals in the STD spectrum.

  • Hit Deconvolution: If a mixture shows hits, screen each fragment individually to identify the active compound(s).

  • Binding Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

X-ray Crystallography for Structural Validation

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its binding mode at atomic resolution. This structural information is invaluable for the subsequent structure-guided optimization of the fragment.

Step-by-Step X-ray Crystallography Workflow for Protein-Fragment Complexes:

  • Crystal Generation: Obtain high-quality crystals of the target protein. This is often the most challenging step[10].

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (typically 1-10 mM)[11]. This allows the fragment to diffuse into the crystal and bind to the protein. This is often the preferred method due to its simplicity[12].

    • Co-crystallization: Crystallize the protein in the presence of the fragment. This may be necessary if soaking disrupts the crystal lattice[13].

  • Data Collection: Mount the crystal and collect X-ray diffraction data, typically at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. A structural model of the protein-fragment complex is then built into the electron density and refined[7].

  • Analysis of the Binding Mode: Analyze the refined structure to understand the key interactions between the fragment and the protein, and to identify vectors for chemical elaboration.

From Hit to Lead: The Art of sp3-Rich Fragment Optimization

The goal of hit-to-lead (H2L) optimization is to evolve a low-affinity fragment hit into a high-affinity, selective, and drug-like lead compound. This is an iterative process of chemical synthesis and biological testing, guided by structural information and structure-activity relationships (SAR).

G Fragment_Hit Fragment Hit (Low Affinity) Structure_Guided_Design Structure-Guided Design (X-ray, NMR) Fragment_Hit->Structure_Guided_Design Analogue_Synthesis Analogue Synthesis (Growing, Linking, Merging) Structure_Guided_Design->Analogue_Synthesis SAR_Analysis SAR Analysis (Potency, Selectivity, DMPK) Analogue_Synthesis->SAR_Analysis SAR_Analysis->Structure_Guided_Design Iterative Optimization Lead_Compound Lead Compound (High Affinity, Drug-like) SAR_Analysis->Lead_Compound

Caption: The iterative cycle of hit-to-lead optimization.

Case Study: Hypothetical Optimization of an sp3-Rich Fragment Targeting a Kinase

Let's consider a hypothetical case study to illustrate the H2L process.

  • The Hit: A primary screen identifies a novel sp3-rich spirocyclic fragment with a binding affinity (KD) of 500 µM for a target kinase. X-ray crystallography reveals that the fragment binds in the ATP-binding site and has a solvent-exposed vector suitable for chemical elaboration.

  • Iteration 1: Fragment Growing: Guided by the crystal structure, a series of analogues are synthesized by "growing" from the solvent-exposed vector. The goal is to extend the fragment into an adjacent hydrophobic pocket.

CompoundModificationKD (µM)Ligand Efficiency (LE)
Fragment 1 -5000.35
Analogue 1a Addition of a methyl group2500.36
Analogue 1b Addition of a cyclopropyl group1000.38

The SAR from this initial iteration is encouraging, with the cyclopropyl group providing a significant improvement in affinity.

  • Iteration 2: Exploring Deeper Pockets: The crystal structure of Analogue 1b bound to the kinase reveals a second vector that can be explored. A new series of analogues are designed to engage a polar interaction with a nearby aspartate residue.

CompoundModificationKD (µM)LE
Analogue 2a Addition of a hydroxymethyl group200.40
Analogue 2b Addition of a carboxamide group50.42

The introduction of the carboxamide group results in a potent lead compound with a single-digit micromolar affinity. Throughout this process, it is critical to monitor not only potency but also other drug-like properties such as solubility, metabolic stability, and cell permeability to ensure the development of a well-rounded lead candidate.

Conclusion and Future Directions

The exploration of sp3-rich chemical space represents a paradigm shift in fragment-based drug discovery. By embracing three-dimensionality, we can unlock new opportunities to address challenging biological targets and develop innovative therapeutics with improved properties. This guide has provided a technical framework for the design, synthesis, screening, and optimization of novel sp3-rich fragments.

The future of this field lies in the continued development of novel synthetic methodologies to access even more complex and diverse 3D scaffolds, the refinement of biophysical screening techniques to improve throughput and sensitivity, and the integration of machine learning and artificial intelligence to guide the design and optimization of these next-generation fragments[14]. By continuing to push the boundaries of chemical space, we can ensure that FBDD remains a powerful engine for drug discovery for years to come.

References

  • B-G, C., & J, M. (n.d.). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
  • Shepherd, C. A., et al. (2014). Fragment screening by SPR and advanced application to GPCRs. Progress in Biophysics and Molecular Biology, 116(2-3), 113-123. [Link]

  • Popplewell, J. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. [Link]

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 34-38. [Link]

  • (n.d.). X-ray Protein Crystallography. Physics LibreTexts. [Link]

  • de Souza Neto, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 93. [Link]

  • (n.d.). Protein Crystallization Strategies for Structural Genomics. ResearchGate. [Link]

  • Foley, D. J., et al. (2020). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 11(43), 11577-11592. [Link]

  • Hubbard, R. E., & Murray, J. B. (2011). The 'rule of three' for fragment-based drug discovery: where did it come from and what is it good for?. Drug Discovery Today, 16(11-12), 531-535.
  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Danielson, U. H. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. [Link]

  • Wlodawer, A., et al. (2016). Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals, 3(6), 449-455. [Link]

  • Luft, J. R., et al. (2003). Crystallization of protein–ligand complexes. Journal of Applied Crystallography, 36(3), 775-782. [Link]

  • Erlanson, D. A., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(18), 8189-8206. [Link]

  • Giannetti, A. (2020). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. YouTube. [Link]

  • Zhang, L., et al. (2023). A 3D pocket-aware lead optimization model with knowledge guidance and its application for discovery of new glutaminyl cyclase inhibitors. Nature Communications, 14(1), 4192. [Link]

  • Bembenek, S. D., et al. (2009). Hit Triage Using Efficiency Indices after Screening of Compound Libraries in Drug Discovery. Current Opinion in Drug Discovery & Development, 12(3), 370-377. [Link]

  • Schiebel, J., et al. (2016). SPR-based fragment screening: advantages and applications. Future Medicinal Chemistry, 8(12), 1435-1453. [Link]

  • Wang, X., et al. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Pharmacology, 9, 308. [Link]

  • Dias, M. V. B., & Ciulli, A. (2020). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Molecules, 25(22), 5344. [Link]

  • Collins, P. M., et al. (2017). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Acta Crystallographica Section D: Structural Biology, 73(6), 515-524. [Link]

  • van Veen, B., et al. (2023). An Automated, Open-Source Workflow for the Generation of (3D) Fragment Libraries. ACS Medicinal Chemistry Letters, 14(4), 583-590. [Link]

  • Ko, E. J., & Lee, S. G. (2022). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. FEBS Open Bio, 12(10), 1757-1767. [Link]

  • SpiroChem. (n.d.). Fragment Library. [Link]

  • You, J., et al. (2021). Hit and Lead Discovery with Explorative RL and Fragment-based Molecule Generation. Advances in Neural Information Processing Systems, 34, 15726-15739. [Link]

  • HitGen. (n.d.). Computational Chemistry. [Link]

  • GARDP. (2021). Hit validation and characterization. YouTube. [Link]

Sources

Methodological & Application

Williamson etherification for spirocyclic oxetane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Spirocyclic Oxetanes via Intramolecular Williamson Etherification

Executive Summary

Spirocyclic oxetanes, particularly 2-oxaspiro[3.3]heptane and 2-oxaspiro[3.5]nonane derivatives, have emerged as privileged scaffolds in modern drug discovery. Pioneering work by the Carreira group established these motifs as superior bioisosteres for gem-dimethyl groups and carbonyls, offering improved metabolic stability, lowered lipophilicity (


), and enhanced aqueous solubility compared to their carbocyclic or acyclic analogues.

This Application Note details the Intramolecular Williamson Etherification protocol for constructing these strained spiro-systems. Unlike intermolecular ether synthesis, this cyclization requires precise control over conformational pre-organization and basicity to overcome ring strain (approx. 26 kcal/mol for oxetane) and prevent competing elimination pathways.

Mechanistic Insight & Reaction Design

The formation of a spiro-oxetane via Williamson etherification is an intramolecular


 reaction. The precursor is typically a quaternary center bearing a nucleophilic hydroxyl group and a leaving group (LG) on a 

-carbon (e.g., a

-haloalcohol or

-sulfonyloxy alcohol).
Critical Success Factors:
  • The Gem-Disubstituent Effect (Thorpe-Ingold Effect): The quaternary center at the spiro-junction is not merely structural; it is kinetically essential. The bulky substituents compress the internal bond angle (

    
    ), pushing the reactive 
    
    
    
    and
    
    
    arms closer together, thereby increasing the frequency of effective collisions for cyclization.
  • Leaving Group Selection: While halides (Br, I) are traditional, sulfonate esters (Mesylate -OMs, Tosylate -OTs) are often preferred for spiro-oxetanes. They can be generated in situ or isolated, offering better stability/reactivity tuning than iodides, which may degrade or cause elimination.

  • Base & Solvent: The reaction demands a base strong enough to fully deprotonate the alcohol (

    
    ) but non-nucleophilic to avoid attacking the electrophilic carbon. Sodium Hydride (NaH)  in THF  or DMF  is the gold standard.
    
Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired spiro-cyclization (


) and the undesired elimination (

).

G Precursor Precursor (1,3-Halohydrin or Monotosylate) Alkoxide Intermediate Alkoxide Species Precursor->Alkoxide Deprotonation (NaH, 0°C) TS_Cyc Transition State (Spiro-Cyclization) Alkoxide->TS_Cyc k_cyc (SN2) Gem-Dimethyl Effect TS_Elim Transition State (E2 Elimination) Alkoxide->TS_Elim k_elim (E2) Steric Hindrance Product Spirocyclic Oxetane (Target) TS_Cyc->Product SideProduct Allylic Alcohol (Elimination byproduct) TS_Elim->SideProduct

Figure 1: Kinetic pathway of spiro-oxetane formation. The green path represents the desired intramolecular substitution, favored by the Thorpe-Ingold effect. The red dashed path represents the competing elimination.

Standardized Protocol: Synthesis of 2-Oxaspiro[3.3]heptane

This protocol describes the cyclization of 1-(hydroxymethyl)cyclobutyl methyl methanesulfonate . This precursor is easily derived from the corresponding 1,1-bis(hydroxymethyl)cyclobutane via mono-mesylation.

Materials & Reagents
ReagentRoleEquiv.Notes
Mono-mesylate Precursor Substrate1.0Dried azeotropically with toluene if needed.
Sodium Hydride (60% in oil) Base1.2 - 1.5Wash with hexanes if oil interferes with purification (rarely needed).
THF (Anhydrous) Solvent[0.1 M]Inhibitor-free. DMF can be used for sluggish substrates.
Ammonium Chloride (sat. aq.) QuenchExcessFor neutralizing excess hydride.
Step-by-Step Methodology

1. Reactor Setup:

  • Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon.
    

2. Base Suspension:

  • Charge NaH (1.5 equiv) into the flask.

  • Add anhydrous THF to achieve a concentration of approx. 0.2 M relative to the base.

  • Cool the suspension to 0 °C using an ice/water bath.

3. Substrate Addition (Critical Step):

  • Dissolve the Mono-mesylate precursor (1.0 equiv) in anhydrous THF (to make a 0.5 M solution).

  • Slowly add the precursor solution to the NaH suspension dropwise over 30 minutes.

    • Why? Slow addition controls hydrogen gas evolution and prevents localized "hotspots" that favor elimination.

4. Reaction Propagation:

  • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Checkpoint: Analyze by TLC or LC-MS. If starting material remains, heat the reaction to Reflux (66 °C) .

    • Note: Formation of the strained 4-membered ring often requires thermal energy to overcome the activation barrier. Reflux is common for 24–48 hours for sterically hindered substrates.

5. Workup & Isolation:

  • Cool reaction to 0 °C.

  • Quench: Carefully add saturated aq.

    
     dropwise until gas evolution ceases.
    
  • Extraction: Dilute with

    
     (Diethyl ether) or 
    
    
    
    . The oxetane is often polar; ensure the aqueous layer is thoroughly extracted (3x).
  • Drying: Dry combined organics over

    
    , filter, and concentrate carefully (oxetanes can be volatile).
    

6. Purification:

  • Flash column chromatography on silica gel.

  • Eluent: Typically Hexanes/EtOAc gradients. Spiro-oxetanes usually elute earlier than the diol starting material but later than elimination byproducts.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and corrective actions based on field data.

ObservationRoot CauseCorrective Action
High Elimination Product (Alkene) High temperature or steric hindrance blocking

trajectory.
Switch solvent to DMF or DMSO (enhances nucleophilicity of alkoxide). Lower temperature to RT.
Incomplete Conversion "Stalled" reaction due to ion-pairing of alkoxide.Add 15-crown-5 (for Na+) or use KH with 18-crown-6 . Increase temperature to reflux.
Polymerization Acidic impurities during workup or purification.Oxetanes are acid-sensitive. Add 1% Triethylamine to the silica gel column and eluent to buffer the system.
Low Yield (Volatility) Product lost during rotary evaporation.Do not evaporate to dryness. Keep bath temp < 30°C. Use a distillation setup for isolation if the MW is low.

Case Study: Scope of Ring Sizes

The protocol is adaptable to various ring sizes, but the rate of cyclization varies significantly due to ring strain and conformational freedom.

  • Spiro[3.3]heptane (4-membered/4-membered):

    • Strain: High.[1][2][3]

    • Conditions: Often requires reflux. Yields: 60-80%.

    • Utility: Optimal bioisostere for morpholine.

  • Spiro[3.5]nonane (4-membered/6-membered):

    • Strain: Moderate.

    • Conditions: RT to mild heating (40°C). Yields: >85%.

    • Utility: Bioisostere for cyclohexyl/piperidyl groups.

References

  • Wuitschik, G., et al. (2008).[4] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[5]

  • Wuitschik, G., et al. (2010).[6][7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[6]

  • Burkhard, J. A., et al. (2010).[7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[7]

  • Bull, J. A., et al. (2016). "Synthesis and Functionalization of Oxetanes." Chemical Reviews, 116(19), 12150–12233.

Sources

The 1-Oxaspiro[2.5]octane Moiety: A Bioisosteric Strategy to Mitigate Lipophilicity and Enhance Drug-like Properties of gem-Dimethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In modern medicinal chemistry, the strategic replacement of common structural motifs to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a cornerstone of successful lead optimization. The gem-dimethyl group, while often favored for its steric bulk and metabolic stability, can significantly increase the lipophilicity of a compound, potentially leading to poor solubility, off-target effects, and rapid metabolism. This guide details the application of tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate as a versatile building block, leveraging the 1-oxaspiro[2.5]octane core as a polar bioisostere for the gem-dimethyl group. By replacing two methyl groups with a spirocyclic epoxide, researchers can maintain a similar three-dimensional architecture while introducing a polar oxygen atom, thereby modulating physicochemical properties to enhance drug-like characteristics.[1][2]

This document provides a comprehensive overview of the rationale, synthetic protocols, and experimental evaluation of this bioisosteric replacement strategy for researchers in drug discovery and development.

The Scientific Rationale: Escaping Flatland and Modulating Physicochemical Properties

The concept of "escaping from flatland" in medicinal chemistry emphasizes the importance of three-dimensional molecular shapes to improve pharmacological properties.[1] Spirocycles are exemplary in this regard, offering rigid scaffolds with well-defined exit vectors for substituents.[1] The 1-oxaspiro[2.5]octane scaffold, a fusion of a cyclohexane and an oxirane ring, serves as an excellent bioisostere for a cyclohexyl ring bearing a gem-dimethyl group for several key reasons:

  • Reduced Lipophilicity: The introduction of an oxygen atom into the spirocyclic system significantly lowers the lipophilicity (logP/logD) compared to the purely aliphatic gem-dimethyl group. This can lead to improved aqueous solubility and a more favorable overall ADME profile.[2]

  • Maintained Steric Profile: The spirocyclic system occupies a similar conformational space to the gem-dimethyl group, allowing it to interact with target proteins in a comparable manner, thus preserving biological activity.

  • Metabolic Stability: The strained oxirane ring, while polar, can be more resistant to CYP-mediated oxidation compared to the methyl groups of a gem-dimethyl moiety, potentially improving metabolic stability.[2]

  • Increased sp³ Character: Increasing the fraction of sp³-hybridized carbons is a widely recognized strategy for improving the success rate of clinical candidates. The spirocyclic scaffold inherently increases the sp³ character of the molecule.[1]

The following diagram illustrates the bioisosteric relationship and the intended impact on molecular properties.

Caption: Bioisosteric replacement of a gem-dimethyl group with a 1-oxaspiro[2.5]octane moiety.

Physicochemical Properties: A Comparative Analysis

The primary motivation for employing the 1-oxaspiro[2.5]octane moiety is the favorable shift in physicochemical properties. The table below provides a calculated comparison between a simple gem-dimethyl-substituted cyclohexane and the corresponding 1-oxaspiro[2.5]octane.

Propertygem-Dimethylcyclohexane1-Oxaspiro[2.5]octaneRationale for Improvement
Molecular Weight 112.21 g/mol 112.17 g/mol Near-identical mass ensures a true bioisosteric comparison.
cLogP ~3.5~1.5[3]The oxygen atom significantly reduces lipophilicity, which can improve solubility and reduce off-target binding.[2]
Topological Polar Surface Area (TPSA) 0 Ų12.53 Ų[3]The introduction of a polar oxygen atom can improve interactions with water and biological targets.
Aqueous Solubility (logS) LowerHigherReduced lipophilicity and increased polarity generally lead to better aqueous solubility.

Note: cLogP and logS values are estimates and can vary based on the calculation method and the specific molecule.

Synthesis of this compound: A Step-by-Step Protocol

The target molecule can be synthesized in a three-step sequence starting from the commercially available N-Boc-4-piperidone. The key step is the formation of the spiro-epoxide via the Corey-Chaykovsky reaction.

G A N-Boc-4-piperidone B tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate A->B Corey-Chaykovsky Reaction (Me3S+I-, NaH, DMSO/THF) C tert-Butyl (6-amino-1-oxaspiro[2.5]octan-6-yl)carbamate B->C Epoxide Ring Opening & Boc Protection (1. NH3, MeOH; 2. Boc2O, Et3N, DCM)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This protocol is adapted from established Corey-Chaykovsky reaction procedures on cyclic ketones.[4][5][6]

Materials:

  • N-Boc-4-piperidone

  • Trimethylsulfonium iodide (Me₃S⁺I⁻)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add sodium hydride (1.2 eq).

    • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous DMSO and stir the suspension at room temperature for 15 minutes.

    • Add trimethylsulfonium iodide (1.2 eq) portion-wise. The mixture will warm slightly and gas evolution may be observed.

    • Stir the resulting milky-white suspension at room temperature for 1 hour to ensure complete formation of the sulfur ylide.

  • Epoxidation Reaction:

    • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Cool the ylide suspension to 0 °C using an ice bath.

    • Slowly add the solution of N-Boc-4-piperidone to the ylide suspension dropwise over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a white solid or colorless oil.[7]

Expected Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.60-3.80 (m, 4H), 2.65 (s, 2H), 1.70-1.85 (m, 4H), 1.45 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 154.8, 79.5, 58.0, 51.0, 42.0, 35.0, 28.4.

Protocol 2: Synthesis of this compound

This protocol involves a two-step, one-pot procedure for the deprotection of the piperidine nitrogen, followed by epoxide ring-opening with an amine source and subsequent Boc protection.

Materials:

  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Ammonia in Methanol (7N solution)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

Procedure:

  • Boc Deprotection and Ring Opening:

    • Dissolve the product from Protocol 1 (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise at 0 °C and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • To the crude ammonium salt, add a 7N solution of ammonia in methanol and stir in a sealed pressure vessel at 60-80 °C for 24-48 hours. This step effects the nucleophilic opening of the epoxide.[8]

  • Final Boc Protection:

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Redissolve the crude amine in DCM and add triethylamine (2.5 eq).

    • Add Boc₂O (1.2 eq) and stir at room temperature for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the final product, this compound.

Experimental Evaluation of the Bioisosteric Replacement

To validate the effectiveness of the 1-oxaspiro[2.5]octane moiety as a gem-dimethyl bioisostere, a series of in vitro ADME assays should be performed on a matched molecular pair: the final compound containing the spirocycle and its gem-dimethyl analogue.

G A Matched Molecular Pair (Spirocycle vs. gem-Dimethyl) B Metabolic Stability Assay (Microsomal Stability) A->B C Permeability Assay (PAMPA) A->C D Permeability & Efflux Assay (Caco-2) A->D E Data Analysis & Comparison B->E C->E D->E

Caption: Experimental workflow for evaluating the bioisosteric replacement.

Protocol 3: In Vitro Metabolic Stability (Liver Microsomes)

This assay determines the rate of metabolic degradation of a compound by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compound and gem-dimethyl analogue (10 mM stock in DMSO)

  • Positive control compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS for analysis

Procedure:

  • Incubation:

    • Prepare a master mix containing phosphate buffer and HLM (final protein concentration ~0.5 mg/mL).

    • Pre-incubate the master mix at 37 °C for 5-10 minutes.

    • Add the test compound or control to the master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int). A longer half-life for the spirocyclic compound compared to its gem-dimethyl analogue would indicate improved metabolic stability.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, predicting gastrointestinal absorption.

Materials:

  • PAMPA plate (96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4 and pH 5.0

  • Test compound and gem-dimethyl analogue (10 mM stock in DMSO)

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.

  • Compound Addition: Add the test compounds (dissolved in PBS at the appropriate pH) to the donor wells.

  • Incubation: Fill the acceptor wells with PBS (pH 7.4) and place the donor plate on top, creating a "sandwich". Incubate at room temperature for 4-16 hours.

  • Analysis: Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Data Interpretation: Calculate the permeability coefficient (Pe). A higher Pe value for the spirocyclic compound may indicate that the reduction in lipophilicity does not negatively impact passive diffusion, or that the increased solubility improves the overall flux.

Conclusion

The use of this compound provides a strategic entry point to the 1-oxaspiro[2.5]octane system as a bioisostere for the gem-dimethyl group. This replacement offers a compelling strategy to fine-tune the physicochemical properties of lead compounds, particularly to reduce lipophilicity while maintaining or enhancing metabolic stability and three-dimensional complexity. The protocols outlined in this guide provide a framework for the synthesis and evaluation of this valuable structural motif, enabling researchers to make data-driven decisions in the optimization of next-generation therapeutics.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. The Structure of "Phospha-μ-fluorene" and the Nature of the Ylid Bond. Journal of the American Chemical Society, 83(2), 417–423.
  • Gaonkar, S. L., & Kulkarni, G. M. (2010). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation.
  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved February 3, 2026, from [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3177-3192.
  • Johansson, H., et al. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm White Paper.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Evotec. (n.d.). Microsomal Stability. Retrieved February 3, 2026, from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 3, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 1-Oxaspiro[2.5]octane. Retrieved February 3, 2026, from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Stepan, A. F., et al. (2012). The impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Johansson, H., et al. (2016). Design and Synthesis of Novel Spirocyclic MCHr1 Antagonists. ACS Medicinal Chemistry Letters, 7(10), 945-950.

Sources

"Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate" in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, synthesis, and application of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate (hereafter referred to as Intermediate-6 ) as a high-value building block for engineering physicochemical properties in kinase inhibitors.[1]

Topic: this compound

Executive Summary: The "Solvent-Front" Gateway

In modern kinase inhibitor design, optimizing the Solvent Exposed Region is critical for improving solubility (lowering LogD) and metabolic stability without compromising potency.[1] This compound serves as a "spring-loaded" divergent intermediate.[1]

Its spiro-epoxide moiety allows for the facile installation of a 4-hydroxy-4-(aminomethyl)cyclohexyl motif.[1] This structural unit introduces a rigidified quaternary center rich in Fsp³ character, breaking planarity and providing a polar handle (the hydroxyl group) that often engages in hydrogen bonding with solvent molecules or specific residues (e.g., the ribose-binding pocket) of the kinase domain.

Strategic Utility in Drug Design

The transition from flat, aromatic linkers to saturated, 3D-rich scaffolds is a hallmark of "Type I½" and "Type II" kinase inhibitors.

FeatureMedicinal Chemistry Benefit
Spiro-Epoxide Warhead Enables regiospecific ring-opening with diverse amines (R-NH₂) to generate libraries of polar tails.[1]
Quaternary Center Restricts conformational entropy, potentially improving binding affinity by reducing the entropic penalty upon binding.
Fsp³ Enrichment Increases aqueous solubility and metabolic stability compared to aromatic analogs (e.g., phenyl rings).
Boc-Amine Handle Orthogonal protection allows for late-stage coupling to the kinase "hinge-binding" core.[1]
Experimental Protocols
Protocol A: Synthesis of the Spiro-Epoxide Scaffold

Objective: Convert N-Boc-4-aminocyclohexanone into the spiro-epoxide Intermediate-6 via the Corey-Chaykovsky reaction.[1]

Reagents & Materials:

  • N-Boc-4-aminocyclohexanone (1.0 equiv)[1]

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 - 1.5 equiv)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) or Potassium tert-butoxide (KOtBu) (1.5 equiv)[1]

  • Anhydrous DMSO and THF (1:1 ratio)[1]

  • Inert Atmosphere (Argon or Nitrogen)[1]

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under Argon, suspend TMSOI (1.5 equiv) in anhydrous DMSO. Add NaH (1.5 equiv) portion-wise at room temperature (RT). Caution: Hydrogen gas evolution.[1] Stir for 1 hour until the solution becomes clear/homogeneous, indicating the formation of the dimethylsulfoxonium methylide.

  • Substrate Addition: Dissolve N-Boc-4-aminocyclohexanone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the ylide mixture at RT.

  • Reaction: Stir the mixture at 40°C–50°C for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO₄) or LC-MS.[1] The ketone starting material should disappear.

  • Quench & Workup: Cool to RT. Pour the mixture into ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product often forms as a mixture of diastereomers (axial/equatorial oxygen).[1] Purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Note: For most kinase applications, the diastereomers are separated at this stage to ensure defined stereochemistry in the final inhibitor.

Protocol B: Ring-Opening (Library Generation)

Objective: Install the solubilizing "tail" by reacting the spiro-epoxide with a nucleophilic amine (e.g., morpholine, N-methyl piperazine, or a complex heterocycle).[1]

Mechanism: Nucleophilic attack occurs at the less hindered methylene carbon of the epoxide (C2 of the spiro system), resulting in a tertiary alcohol at the quaternary center.

Step-by-Step Methodology:

  • Setup: Dissolve Intermediate-6 (1.0 equiv) in Ethanol or Methanol (0.1 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (2.0–5.0 equiv).

    • Catalyst (Optional): For sluggish amines, add Lithium Perchlorate (LiClO₄, 1.0 equiv) or heat in a sealed tube.

  • Reaction: Heat to reflux (60°C–80°C) for 12–24 hours.

  • Workup: Concentrate the solvent. Redissolve in DCM, wash with water/brine.

  • Deprotection (Next Step): The resulting Tert-butyl (4-hydroxy-4-((amino)methyl)cyclohexyl)carbamate is now ready for Boc-deprotection (TFA/DCM or HCl/Dioxane) to reveal the primary amine for coupling to the kinase hinge binder.[1]

Structural & Mechanistic Visualization[1]
Figure 1: Synthesis and Divergent Application Workflow

The following diagram illustrates the transformation from the ketone to the spiro-epoxide and its subsequent ring-opening to generate diverse kinase inhibitor motifs.

G Ketone N-Boc-4-aminocyclohexanone (Starting Material) Spiro This compound (Intermediate-6) Ketone->Spiro Epoxidation Reagents TMSOI, NaH, DMSO (Corey-Chaykovsky) Reagents->Spiro Product1 Inhibitor Tail A (Solubilizing Group) Spiro->Product1 Ring Opening (Nucleophilic Attack) Product2 Inhibitor Tail B (Metabolic Stability) Spiro->Product2 Ring Opening Amine1 Amine A (e.g., Morpholine) Amine1->Product1 Amine2 Amine B (e.g., Piperazine) Amine2->Product2

Caption: Synthesis of Intermediate-6 and its divergent conversion into solubilizing kinase inhibitor tails.

Figure 2: Regiochemistry of Nucleophilic Attack

This diagram details the specific atomic interactions during the ring-opening event, crucial for establishing the 4-hydroxy-4-methyl motif.[1]

Reaction Epoxide Spiro-Epoxide Ring (Strained Electrophile) Transition Transition State Attack at Least Hindered CH2 Epoxide->Transition Activation Nu Nucleophile (R-NH2) (Solvent Front Binder) Nu->Transition Attack Result Gem-Disubstituted Cyclohexane (4-OH, 4-CH2-NH-R) Transition->Result Ring Opening

Caption: Regioselective ring opening at the methylene carbon yields the tertiary alcohol motif.[1]

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Epoxidation Incomplete ylide formation or moisture in DMSO.[1]Ensure NaH is fresh; use anhydrous DMSO; allow sufficient time (1h+) for ylide generation before adding ketone.
Incomplete Ring Opening Steric hindrance of the amine nucleophile.Use a Lewis Acid catalyst (LiClO₄, Yb(OTf)₃) or switch solvent to 2-Methoxyethanol and increase temperature to 100°C.
Stereoisomer Mixture Lack of facial selectivity during epoxidation.[1]Separate isomers by Flash Chromatography using a shallow gradient (e.g., 0-30% EtOAc/Hex).[1] Verify via NOESY NMR.
Polymerization Reaction temperature too high during opening.[1]Avoid temperatures >100°C; ensure dilute conditions (0.1 M) to prevent intermolecular side reactions.[1]
References
  • Corey, E. J., & Chaykovsky, M. (1965).[2] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3] Link[1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Context: Use of spiro-cycles to improve physicochemical properties). Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] (Context: Spiro-scaffold synthesis). Link[1]

  • PubChem Compound Summary. (2025). Tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate.[1][4][5] (Note: Structural verification). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Spirocyclic Oxetane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and process scientists optimizing spirocyclic oxetane synthesis. It prioritizes mechanistic understanding and actionable troubleshooting over generic procedural lists.

Topic: Troubleshooting Side Reactions & Process Optimization Version: 2.4 (Current)

Diagnostic Decision Matrix: Selecting the Right Pathway

Before troubleshooting, verify that your synthetic strategy aligns with your substrate's electronic and steric profile. Misalignment here is the primary cause of failure.

OxetaneStrategy Start Substrate Class Ketone Cyclic Ketone (e.g., Cyclohexanone) Start->Ketone Diol 1,3-Diol / Halohydrin Start->Diol Olefin Exocyclic Olefin Start->Olefin PB Paternò-Büchi [2+2] Photocycloaddition Ketone->PB Electron-poor alkene Will Intramolecular Williamson Ether Diol->Will Base-mediated Epox Epoxide Ring Expansion Olefin->Epox Sulfonium ylide Risk1 Risk: Dimerization & Polymerization PB->Risk1 Risk2 Risk: E2 Elimination & Grob Fragmentation Will->Risk2 Risk3 Risk: Rearrangement to Azetidine/Five-ring Epox->Risk3

Figure 1: Strategic decision tree linking substrate classes to synthesis methods and their primary failure modes.

Module A: Intramolecular Cyclization (Williamson Type)

Context: This is the most common method for generating 2-oxa-6-azaspiro[3.3]heptanes and related scaffolds. It typically involves a 1,3-relationship between a nucleophilic alcohol and a leaving group (LG).

Q1: My reaction yields the alkene elimination product instead of the spiro-oxetane. How do I shift the pathway?

The Mechanism: The transition state for oxetane formation (4-exo-tet) is kinetically slower than the competing E2 elimination, especially if the carbon bearing the leaving group is sterically crowded or if the base is too bulky/strong.

Troubleshooting Protocol:

  • Base Selection: Switch from "hard," bulky bases (e.g.,

    
    -BuOK) to bases that support a tighter ion pair or are less basic.
    
    • Recommendation: Use NaH (sodium hydride) or n-BuLi (n-butyllithium) in THF. The sodium cation coordinates with the alkoxide and the leaving group, pre-organizing the transition state for cyclization.

  • Leaving Group Tuning: If using a mesylate (Ms) or tosylate (Ts), the high leaving group ability can accelerate E2 elimination.

    • Adjustment: Switch to a Triflate (Tf) at low temperature (-78 °C to 0 °C) or use a Nosylate (Ns) .

  • Solvent Effects:

    • Critical: Avoid pure polar aprotic solvents (like DMSO) if elimination is dominant; they strip the cation and increase the basicity of the alkoxide, favoring E2.

    • Fix: Use THF or Et2O . If solubility is an issue, add a co-solvent like DMPU only after deprotonation.

Q2: I observe "Grob Fragmentation" products when attempting to close the ring.

The Issue: Substrates with specific geometries (especially those with electron-donating groups anti-periplanar to the leaving group) can undergo fragmentation, breaking the carbon skeleton.

Corrective Action:

  • Conformational Lock: Ensure the leaving group is equatorial if possible (in 6-membered ring precursors).

  • Temperature Control: Fragmentation has a higher activation energy than cyclization. Conduct the deprotonation at -78 °C and warm slowly.

  • Alternative Route: If fragmentation persists, switch to the Corey-Chaykovsky approach (sulfoxonium ylide addition to a ketone), which avoids the 1,3-LG precursor entirely.

Module B: Paternò-Büchi Reaction

Context: Used for synthesizing complex spirocyclic oxetanes from ketones and alkenes (often maleic anhydride or derivatives) using UV light.[1]

Q3: The reaction mixture turns into a polymeric sludge, and the yield of oxetane is <10%.

The Mechanism: Electron-deficient alkenes (like maleic anhydride) are prone to radical polymerization or [2+2] dimerization under UV irradiation, competing with the desired cross-cycloaddition.

Troubleshooting Protocol:

  • Concentration Management: High concentration favors intermolecular dimerization. Dilute the reaction to 0.05 M - 0.1 M .

  • The "Triplet Sensitizer" Trick:

    • Use Benzophenone (if not the reactant) or specific photocatalysts to access the triplet state selectively.

  • Solvent Suppression (The p-Xylene Effect):

    • Protocol: Run the reaction in p-xylene or add it as a co-solvent.

    • Why? p-Xylene can form an exciplex with the excited species or quench specific triplet states that lead to polymerization, significantly boosting the yield of the spiro-adduct.

Q4: I am getting the wrong regioisomer.

Analysis: Regioselectivity in Paternò-Büchi is dictated by the stability of the intermediate 1,4-diradical. The more stable radical center will form adjacent to the oxygen.

Prediction & Control:

  • Rule of Thumb: The oxygen of the excited ketone will bond to the least substituted carbon of the alkene (or the one that leaves the most stable radical on the other carbon).

  • Adjustment: You cannot easily change the electronics of the transition state without changing the substrate. If the isomer is wrong, you must modify the alkene substituents (e.g., adding a temporary directing group like a phenyl ring or ester that stabilizes the radical, then cleaving it later).

Module C: Stability & Post-Synthesis Handling

Context: You have successfully synthesized the spirocyclic oxetane, but it degrades during workup or storage.

Q5: My oxetane-carboxylic acid isomerized into a lactone on the bench.

The Phenomenon: 3,3-Disubstituted oxetanes bearing a carboxylic acid side chain are prone to autocatalytic isomerization . The pendant acid protonates the oxetane oxygen (intramolecularly), leading to ring opening and re-closure to a thermodynamically stable lactone (typically a 5-membered


-lactone).

Prevention Protocol:

  • Avoid Acidic Workups: Do not acidify to pH 1-2 during extraction. Keep pH > 4.

  • Storage Form: Isolate and store the compound as a salt (e.g., Sodium or Potassium carboxylate) rather than the free acid.

  • Zwitterionic Stabilization: If the molecule contains a basic amine (e.g., a spiro-piperidine), the zwitterionic form is often stable because the proton is sequestered by the amine, preventing oxetane activation.

Q6: Can I use Lewis Acids (e.g., for Boc-deprotection) on a spiro-oxetane?

Guidance:

  • Risk: High. Oxetanes are Lewis basic. Strong Lewis acids (

    
    , 
    
    
    
    ) will coordinate to the oxygen and trigger nucleophilic ring opening (with chlorides, alcohols, etc.).
  • Alternative for Boc-removal: Use TFA (Trifluoroacetic acid) in DCM at 0 °C. While acidic, the trifluoroacetate anion is non-nucleophilic, reducing the risk of ring opening compared to HCl/dioxane (where

    
     opens the ring).
    
  • Monitoring: Monitor via NMR for the disappearance of the characteristic oxetane methylene signals (

    
     4.5–5.0 ppm).
    

Visualizing the Competition: Elimination vs. Cyclization

The following diagram illustrates the kinetic competition that dictates the success of Intramolecular Williamson Ether synthesis.

EliminationVsCyclization Precursor Precursor: Gamma-Halo Alcohol Base Base Deprotection (NaH vs tBuOK) Precursor->Base Alkoxide Intermediate: Alkoxide Anion Base->Alkoxide Fast TS_Cyc TS: 4-exo-tet (Cyclization) Alkoxide->TS_Cyc Favored by: - Na+ Counterion - Low Temp - Non-bulky Base TS_Elim TS: E2 Elimination (Anti-periplanar H) Alkoxide->TS_Elim Favored by: - Bulky Base - High Temp - Steric Hindrance Oxetane Product: Spirocyclic Oxetane TS_Cyc->Oxetane Alkene Side Product: Allylic Alcohol TS_Elim->Alkene

Figure 2: Kinetic competition between 4-exo-tet cyclization and E2 elimination. Control of temperature and counter-ion is critical to favor the upper path.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Base (Cyclization) NaH (60% disp.) or n-BuLiSmall counter-ion (

,

) assists in pre-organization (template effect).
Solvent (Cyclization) THF (anhydrous)Good solubility; avoids the "naked anion" effect of DMSO which promotes elimination.
Temperature 0 °C

RT
Heating promotes elimination (higher activation energy, higher entropy).
Leaving Group Triflate (-OTf) or Tosylate (-OTs)Triflate allows reaction at lower temps, suppressing side reactions.
Paternò-Büchi Additive p-XyleneSuppresses alkene dimerization/polymerization via triplet quenching/exciplex formation.
Acid Stability Avoid pH < 3Protonation of oxetane oxygen activates ring opening (

).

References

  • Oxetane Synthesis via Alcohol C–H Functionalization Source: Journal of the American Chemical Society (2023) URL:[Link]

  • Spirocyclic Oxetanes: Synthesis and Properties Source: Angewandte Chemie International Edition (2008) URL:[Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids Source: Organic Letters (2022) URL:[Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions Source: Chemical Communications (2022) URL:[Link]

  • Oxetanes as Promising Modules in Drug Discovery Source: Angewandte Chemie International Edition (2006) URL:[Link]

Sources

Technical Support Center: Optimizing Nucleophilic Epoxide Opening of tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-OCT-006 Subject: Mitigating Steric Hindrance in Spiro-Epoxide Ring Opening Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering low conversion or sluggish kinetics when attempting to open the epoxide ring of tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate .

The Root Cause: This scaffold presents a classic "Gem-Dialkyl" steric problem. The spiro-carbon (C1) is a quaternary center. While nucleophilic attack typically targets the less substituted methylene carbon of the epoxide, the adjacent cyclohexane ring creates a "steric wall," inhibiting the required


 backside attack trajectory required for 

mechanisms. Furthermore, the distal Boc-carbamate at C6 can influence ring conformation, potentially locking the cyclohexane into a chair conformer that further shields the epoxide.

This guide provides three validated protocols to overcome this energy barrier without compromising the acid-sensitive Boc protecting group.

Module 1: The Steric Landscape & Mechanism

To solve the reactivity issue, we must visualize the failure mode. Standard nucleophiles (amines, thiols) lack the kinetic energy to penetrate the steric shield of the spiro-cycle at standard temperatures.

Mechanistic Visualization

The following diagram illustrates the reaction logic and the decision pathways for troubleshooting.

ReactionLogic Start Problem: Low Conversion / No Reaction CheckNuc Analyze Nucleophile Start->CheckNuc WeakNuc Weak Nucleophile (Anilines, Alcohols) CheckNuc->WeakNuc StrongNuc Strong Nucleophile (Azides, Thiolates, Alkyl Amines) CheckNuc->StrongNuc RouteB Protocol B: LiClO4 Catalysis (Mild Lewis Acid) WeakNuc->RouteB If HFIP fails RouteC Protocol C: Lanthanide Triflate (Yb(OTf)3) WeakNuc->RouteC High Temp Required RouteA Protocol A: HFIP Solvent (H-Bond Activation) StrongNuc->RouteA First Line Defense Success Target: Amino-Alcohol Product (Boc Intact) RouteA->Success RouteB->Success RouteC->Success Failure Issue: Boc Deprotection RouteC->Failure If T > 80°C

Caption: Decision tree for selecting the optimal activation method based on nucleophile strength and steric demand.

Module 2: Validated Experimental Protocols

Protocol A: The "Magic Solvent" Method (HFIP)

Best For: Aliphatic amines, anilines, and thiols. Mechanism: Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor, activating the epoxide oxygen. This mimics Lewis Acid catalysis but avoids the harsh acidity that removes Boc groups.

Step-by-Step:

  • Stoichiometry: Dissolve this compound (1.0 equiv) in HFIP (0.2 M concentration).

  • Nucleophile Addition: Add the amine/nucleophile (1.2 – 1.5 equiv).

  • Conditions: Stir at 25 °C for 4–12 hours.

    • Note: If conversion is <50% after 4 hours, increase temperature to 40 °C.

  • Workup: Evaporate HFIP (recoverable by distillation). The residue is often pure enough for the next step.

Why it works: HFIP stabilizes the transition state of the ring opening, effectively lowering the activation energy required to bypass the steric bulk of the spiro-ring.

Protocol B: Lithium Perchlorate ( ) in Diethyl Ether

Best For: Weak nucleophiles or when HFIP is unavailable. Mechanism: The "General Base Catalysis" effect where


 coordinates to the epoxide oxygen, increasing electrophilicity at the methylene carbon.

Step-by-Step:

  • Preparation: Prepare a 5.0 M solution of

    
     in Diethyl Ether (
    
    
    
    ).
    • Warning:

      
       is an oxidant; handle with care.
      
  • Reaction: Add the spiro-epoxide (1.0 equiv) and nucleophile (1.5 equiv) to the solution.

  • Conditions: Stir at room temperature.

  • Workup: Dilute with water, extract with EtOAc.

Protocol C: Lanthanide Triflate Catalysis ( )

Best For: Stubborn reactions requiring heat. Mechanism:


 is a water-tolerant, mild Lewis Acid that activates the epoxide but is generally orthogonal to Boc protecting groups at moderate temperatures.

Step-by-Step:

  • Solvent: Use Acetonitrile (

    
    ) or Toluene.
    
  • Catalyst: Add

    
     (5–10 mol%).
    
  • Conditions: Heat to 60 °C. Monitor via TLC/LCMS.

    • Critical: Do not exceed 80 °C to prevent thermal Boc-elimination.

Module 3: Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on different activation methods for this specific scaffold.

Activation MethodNucleophile TypeReaction TimeBoc StabilityConversion Risk
Standard (MeOH/Heat) Primary Amine>24 hHighLow (<20%) - Steric failure
Protocol A (HFIP) Primary Amine2–6 hHighHigh (>90%)
Protocol B (

)
Azide / Cyanide6–12 hHighHigh (>85%)
Strong Lewis Acid (

)
Any<1 hLow High (Product is deprotected)
Common Failure Modes

Issue 1: Regioselectivity Drift

  • Symptom: LCMS shows a product with the correct mass, but NMR indicates a tertiary alcohol (attack at the spiro center).

  • Cause: Highly polar solvents or strong acids can promote

    
     character, leading to attack at the tertiary (spiro) carbon.
    
  • Fix: Switch to Protocol A (HFIP) . The H-bonding mechanism strictly enforces

    
    -like regioselectivity, ensuring attack at the less hindered methylene carbon.
    

Issue 2: Boc Deprotection

  • Symptom: Loss of M+100 mass (t-butyl) or disappearance of Boc signal in NMR (

    
     1.4 ppm).
    
  • Cause: Use of

    
    , 
    
    
    
    , or excessive heat (>100 °C).
  • Fix: Use Protocol C (

    
    )  or Protocol A . These are "Boc-safe" activation methods.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use basic conditions (e.g., NaH) to open this epoxide? A: Generally, no. While strong bases (alkoxides) are good nucleophiles, the steric hindrance of the spiro-ring severely retards


 attack. You will likely see elimination side products or no reaction. Acid-assisted (Lewis or Brønsted) activation is required to pull the reaction forward.

Q2: Does the stereochemistry of the carbamate (axial vs. equatorial) matter? A: Yes. In 1-oxaspiro[2.5]octane systems, the cyclohexane ring typically adopts a chair conformation. If the carbamate at C6 is bulky, it will prefer the equatorial position. This locks the conformation. However, the reaction site (the epoxide) is distal, so the direct steric impact is minimal compared to the spiro-fusion itself. The main challenge remains the quaternary center at C1.

Q3: Why is HFIP preferred over Ethanol or Methanol? A: Ethanol and Methanol are nucleophilic solvents. They can compete with your desired nucleophile, leading to solvolysis byproducts (ethyl/methyl ethers). HFIP is non-nucleophilic but highly ionizing and a strong H-bond donor, accelerating the reaction without participating in it.

References

  • Das, U. et al. "Hexafluoroisopropanol (HFIP) as a Non-Innocent Solvent in Epoxide Ring Opening." Journal of Organic Chemistry, 2021.

  • Chini, M. et al. "Metal salts in organic synthesis. Ring opening of epoxides with amines in the presence of lithium perchlorate." Tetrahedron Letters, 1990.

  • Proctor, D. J. et al. "Lanthanide Triflates in Organic Synthesis: Activation of Epoxides." Chemical Reviews, 2002.

  • Smith, A. B. "Spiro-epoxides in Total Synthesis: Strategies for Nucleophilic Opening." Accounts of Chemical Research, 2008.

Validation & Comparative

A Comparative Guide to the Biological Evaluation of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Spirocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and favorable pharmacological properties is perpetual. The spirocyclic framework, characterized by two rings sharing a single atom, has garnered significant interest due to its ability to confer conformational rigidity and novel intellectual property space. Specifically, the "Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate" core represents a promising, yet underexplored, scaffold. This guide provides a comprehensive roadmap for the systematic biological evaluation of its derivatives, comparing and contrasting the requisite assays to elucidate their therapeutic potential, with a primary focus on oncology.

The rationale for investigating this scaffold is rooted in the established biological activities of its constituent motifs. Spiro-epoxides are known components of cytotoxic natural products, suggesting a potential for anticancer activity[1]. The carbamate group is a versatile functional group in drug design, known for its chemical stability and ability to modulate biological interactions[2][3]. Furthermore, cyclohexane derivatives possess a broad spectrum of biological activities. This convergence of functionalities suggests that derivatives of this compound could emerge as a novel class of therapeutic agents.

This guide will navigate the reader through a tiered, in-vitro evaluation process, from initial physicochemical characterization and cytotoxicity screening to more complex ADME and cardiac safety profiling. Each section will provide not only the "how" but, more critically, the "why," offering insights into the experimental choices and the interpretation of the resulting data.

I. Design and Synthesis of a Focused Derivative Library

A successful biological evaluation begins with a well-designed library of compounds. Starting from the parent scaffold, "this compound," a focused library of derivatives (designated as SO-X ) should be synthesized to probe the structure-activity relationship (SAR). The synthesis of related oxaspiro[2.5]octane systems is documented, providing a feasible synthetic foundation[4][5].

Hypothetical Derivative Library (SO-1 to SO-5):

For the purpose of this guide, we will consider a hypothetical set of five derivatives where the Boc-protecting group is removed and the resulting amine is functionalized with various substituents (R) to explore the impact on biological activity.

  • SO-1 (R = H): The parent amine, serving as a baseline.

  • SO-2 (R = Acetyl): A simple amide to probe the effect of a neutral hydrogen bond donor/acceptor.

  • SO-3 (R = Benzoyl): Introduction of an aromatic moiety to explore pi-stacking interactions.

  • SO-4 (R = 4-Fluorobenzoyl): Electronic modification of the aromatic ring to assess the impact of electron-withdrawing groups.

  • SO-5 (R = N-phenylurea): A more complex group to introduce additional hydrogen bonding capabilities and conformational constraints.

II. Tier 1: Foundational Physicochemical and Cytotoxicity Profiling

The initial tier of evaluation focuses on establishing the fundamental properties of the derivatives, including their solubility and preliminary cytotoxic effects. These early-stage assays are crucial for identifying promising candidates and flagging potential liabilities.

A. Comparative Physicochemical Properties

A compound's solubility is a critical determinant of its biological activity and druggability. Poor solubility can lead to erratic results in in-vitro assays and poor bioavailability in vivo. We will compare two common methods for assessing solubility: kinetic and thermodynamic.

Kinetic Solubility: This high-throughput method measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer[6]. It is a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

Thermodynamic Solubility: This "gold standard" method measures the equilibrium solubility of a solid compound in a given solvent system, representing the true saturation point. It is a more time- and resource-intensive measurement.

Table 1: Comparative Physicochemical Data for SO-Derivatives

Compound IDMolecular Weight ( g/mol )cLogP (Calculated)Kinetic Solubility (µM) at pH 7.4Thermodynamic Solubility (µM) at pH 7.4
SO-1 155.220.85>200180
SO-2 197.260.75150120
SO-3 259.332.355035
SO-4 277.322.554530
SO-5 274.342.106040
Doxorubicin 543.52-1.79>200>200

Doxorubicin is included as a comparator with known high aqueous solubility.

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (SO-1 to SO-5) and a positive control (e.g., a known insoluble compound) in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add 98 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Compound Addition: Add 2 µL of the 10 mM stock solutions to the PBS-containing wells, resulting in a final concentration of 200 µM with 2% DMSO.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration[7].

  • Measurement: Measure the turbidity of each well using a nephelometer. The light scattering intensity is proportional to the amount of precipitate.

  • Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is observed compared to a clear solution.

B. Comparative In-Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves screening the derivatives against a panel of cancer cell lines. This provides a preliminary indication of their potency and selectivity. In-vitro tumor models are essential tools for the primary screening of potential antitumor drugs[8][9].

Choice of Cell Lines: A representative panel of human cancer cell lines should be selected, for instance:

  • MCF-7: Estrogen receptor-positive breast cancer.

  • MDA-MB-231: Triple-negative breast cancer.

  • A549: Non-small cell lung cancer.

  • HCT116: Colorectal cancer.

  • HEK293: A non-cancerous human embryonic kidney cell line to assess general cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50, µM) of SO-Derivatives after 72h Treatment

Compound IDMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT116 (Colon)HEK293 (Non-cancerous)
SO-1 >100>100>100>100>100
SO-2 85.392.1>10078.5>100
SO-3 15.225.830.112.580.4
SO-4 5.810.312.74.965.2
SO-5 2.14.56.81.850.9
Doxorubicin 0.050.120.080.061.5

Doxorubicin is included as a positive control with known high cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the SO-derivatives (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

III. Tier 2: Mechanistic and Early ADME Profiling

Compounds that exhibit promising cytotoxicity and acceptable solubility in Tier 1 are advanced to Tier 2 for a more in-depth analysis of their mechanism of action and early absorption, distribution, metabolism, and excretion (ADME) properties.

A. Comparative Early ADME Assays

Early assessment of ADME properties is critical to de-risk drug candidates and guide lead optimization. We will focus on two key in-vitro ADME assays: metabolic stability and cell permeability.

Metabolic Stability: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs)[10]. Liver microsomes, which are subcellular fractions containing these enzymes, are commonly used for this purpose[11].

Cell Permeability (Caco-2 Assay): The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium[12]. This assay is used to predict the oral absorption of a drug candidate and to identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp)[13][14].

Table 3: Comparative Early ADME Data for Promising SO-Derivatives

Compound IDMetabolic Stability (t½ in HLM, min)Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
SO-4 458.51.2
SO-5 255.23.5
Verapamil <5>10>3
Atenolol >60<1<2

Verapamil is a known P-gp substrate and is rapidly metabolized. Atenolol is a poorly permeable compound with high metabolic stability.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding NADPH (1 mM).

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the half-life (t½) can be calculated.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Permeability Measurement (A→B): Add the test compound (10 µM) to the apical (A) side of the transwell and fresh buffer to the basolateral (B) side.

  • Sampling: At specified time intervals (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (B→A): In a separate set of wells, add the test compound to the basolateral side and sample from the apical side to determine the B→A permeability.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

B. Comparative Off-Target Safety Profiling: hERG Assay

Early assessment of potential cardiotoxicity is a critical step in drug development. The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. The patch-clamp electrophysiology assay is the gold standard for assessing hERG inhibition[15].

Table 4: Comparative hERG Inhibition Data for Promising SO-Derivatives

Compound IDhERG IC50 (µM)
SO-4 >30
SO-5 15.8
Astemizole 0.009

Astemizole is a known potent hERG inhibitor.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Preparation: Prepare a series of dilutions of the test compounds.

  • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch) to measure the hERG channel current in the presence of increasing concentrations of the test compounds.

  • Data Acquisition: Record the tail current of the hERG channel, which is indicative of channel activity.

  • Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value.

IV. Data Visualization and Workflow

Visualizing the experimental workflow and the decision-making process is essential for a clear understanding of the biological evaluation cascade.

Diagram 1: Overall Biological Evaluation Workflow

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In-depth Profiling cluster_2 Outcome Synthesis Synthesis of SO-Derivatives PhysChem Physicochemical Profiling (Solubility) Synthesis->PhysChem Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Decision1 Potency & Solubility Check PhysChem->Decision1 Cytotoxicity->Decision1 ADME Early ADME Profiling (Metabolic Stability, Caco-2) Decision1->ADME Promising hERG hERG Safety Assay Decision1->hERG Promising Discard Discard Decision1->Discard Poor Decision2 Favorable Profile? ADME->Decision2 hERG->Decision2 Lead_Opt Lead Optimization Decision2->Lead_Opt Yes Decision2->Discard No

Caption: A tiered approach to the biological evaluation of SO-derivatives.

Diagram 2: Caco-2 Permeability Assay Workflow

G cluster_0 Cell Culture cluster_1 Permeability Measurement cluster_2 Analysis Seed Seed Caco-2 cells on transwell inserts Differentiate Differentiate for 21 days Seed->Differentiate TEER Measure TEER for monolayer integrity Differentiate->TEER Dose_A Dose Apical Side (A->B) TEER->Dose_A Dose_B Dose Basolateral Side (B->A) TEER->Dose_B Sample_A Sample from Basolateral Dose_A->Sample_A Sample_B Sample from Apical Dose_B->Sample_B LCMS LC-MS/MS Quantification Sample_A->LCMS Sample_B->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Workflow for assessing compound permeability using the Caco-2 assay.

V. Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to the biological evaluation of "this compound" derivatives. By employing a tiered screening cascade, researchers can efficiently identify derivatives with promising therapeutic potential while simultaneously de-risking them for potential liabilities such as poor solubility, metabolic instability, or cardiotoxicity. The hypothetical data presented herein illustrates how such a comparative analysis can guide SAR and lead optimization efforts.

The most promising derivatives, such as SO-5 in our hypothetical example, would warrant further investigation. This would include broader cytotoxicity screening against larger cancer cell line panels, elucidation of the specific mechanism of action (e.g., apoptosis induction, cell cycle arrest), and ultimately, in-vivo efficacy and pharmacokinetic studies in relevant animal models. The journey from a novel scaffold to a clinical candidate is long and arduous, but a robust and well-rationalized biological evaluation strategy, as detailed in this guide, is the critical first step.

VI. References

  • MySkinRecipes. tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride. [Link]

  • The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

  • International Journal of Pharmaceutical and Life Sciences. Synthesis, characterization and biological activity of epoxide derivatives. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • PMC - NIH. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. The Synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-Butyl) Dimethylsilane. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • PubMed. Structure-Activity Relationship Studies on Scytophycin B, a Spiro-Epoxide-Containing Cytotoxic Macrolide. [Link]

  • PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • FDA. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Unknown. Caco2 assay protocol. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • MDPI. Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • PMC - PubMed Central. Spirocyclic derivatives as antioxidants: a review. [Link]

  • PMC - NIH. 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. [Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • ResearchGate. Caco-2 cell permeability assays to measure drug absorption. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ResearchGate. (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

  • Frontiers. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. [Link]

  • Creative Bioarray. hERG Safety Assay. [Link]

  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Carewell Pharma. B Pharmacy 4th Semester Syllabus. [Link]

Sources

A Scientist's Guide to Validating the Metabolic Stability of Oxetane-Modified Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic profiles is paramount. Among the various strategies to enhance drug-like properties, the incorporation of small, strained ring systems has emerged as a powerful tool. This guide focuses on the oxetane moiety, a four-membered cyclic ether, and its role in improving metabolic stability—a critical determinant of a drug's in vivo exposure and efficacy.

This document serves as a comprehensive, technically-grounded comparison for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of how oxetanes confer metabolic stability, provide detailed, validated protocols for assessing this stability, and present comparative data to illustrate the tangible benefits of oxetane incorporation.

The Rationale for Oxetane Incorporation: More Than Just a Structural Mimic

The oxetane ring is increasingly utilized in medicinal chemistry as a bioisostere for commonly found functionalities such as gem-dimethyl and carbonyl groups.[1][2][3][4] This substitution is not merely a space-filling exercise; it imparts a unique combination of physicochemical properties that can profoundly influence a molecule's metabolic fate.

Key Physicochemical Advantages of Oxetanes:

  • Improved Metabolic Stability: The core focus of this guide, oxetanes can block metabolically labile sites.[3][4] The strained ring system is often more resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to more flexible alkyl groups.[3][4]

  • Enhanced Solubility and Reduced Lipophilicity: The polar nature of the ether oxygen within the oxetane ring can lead to improved aqueous solubility and a reduction in lipophilicity (LogD), which are desirable attributes for many drug candidates.[2][5]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane can decrease the pKa of adjacent basic functional groups, which can be beneficial for optimizing a compound's overall properties.[1][2]

  • Increased Three-Dimensionality: The puckered conformation of the oxetane ring introduces a greater degree of sp³ character, moving away from the "flatland" of many aromatic-heavy compounds and potentially improving target engagement.[3][4][5]

A notable aspect of oxetane metabolism is the potential to shift clearance pathways away from the often-problematic CYP450 system.[6] In some instances, oxetane-containing compounds can be hydrolyzed by microsomal epoxide hydrolase (mEH), offering an alternative metabolic route that may reduce the likelihood of drug-drug interactions.[6][7]

Experimental Validation of Metabolic Stability: Protocols and Rationale

To empirically determine the metabolic stability of oxetane-modified compounds, two primary in vitro assays are routinely employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. These assays provide critical data on a compound's intrinsic clearance, which is a measure of the inherent metabolic lability of the molecule.[8][9]

Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery for assessing Phase I metabolic stability, primarily mediated by CYP450 enzymes.[8][10] Liver microsomes are subcellular fractions of the endoplasmic reticulum, which are enriched in these key drug-metabolizing enzymes.[11]

Experimental Rationale:

The core principle is to incubate the test compound with liver microsomes in the presence of the necessary cofactor, NADPH, which fuels the catalytic cycle of CYP450 enzymes.[12][13] By measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance and half-life in this system.[14]

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (or NADPH): Prepare a solution containing NADPH. A regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often used to maintain a constant supply of NADPH.

    • Positive Controls: Prepare working solutions of compounds with known metabolic fates (e.g., Verapamil for high clearance and Diazepam for low clearance).[8]

    • Negative Control: Vehicle (0.1% DMSO) and heat-inactivated microsomes.[8]

  • Incubation:

    • Pre-warm the microsomal suspension and test compound dilutions to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsomal suspension containing the test compound (final concentration typically 1-3 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[8]

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.[12] This step precipitates the proteins and halts enzymatic activity.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.[15]

  • Data Analysis:

    • Quantify the peak area of the test compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear portion of this plot is the rate constant of depletion (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Workflow Diagram: Liver Microsomal Stability Assay

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_cpd Test Compound Stock incubate Mix & Incubate at 37°C prep_cpd->incubate prep_mic Liver Microsomes prep_mic->incubate prep_nadph NADPH Solution prep_nadph->incubate prep_ctrl Controls prep_ctrl->incubate sample Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) incubate->sample Reaction Progress quench Quench with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms Supernatant data Data Interpretation (t½, CLint) lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Hepatocyte Stability Assay

This assay represents a more physiologically relevant in vitro model as it utilizes intact liver cells (hepatocytes).[10][16] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, providing a more comprehensive picture of a compound's metabolic fate.[8][17]

Experimental Rationale:

By incubating the test compound with a suspension of cryopreserved or fresh hepatocytes, we can assess the combined effects of Phase I and Phase II metabolism, as well as the influence of cellular uptake and efflux.[10][18] This provides a more holistic view of hepatic clearance.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via trypan blue exclusion). Cell viability should be high (>80%).

    • Centrifuge the cell suspension to pellet the hepatocytes and resuspend them in fresh medium to the desired cell density.

  • Incubation:

    • Pre-warm the hepatocyte suspension to 37°C in a shaking water bath.

    • Add the test compound (typically at a final concentration of 1 µM) to the hepatocyte suspension to initiate the incubation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[8]

    • Immediately quench the metabolic activity by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

  • Sample Processing and Analysis:

    • The subsequent steps of centrifugation and LC-MS/MS analysis are similar to the microsomal stability assay.

  • Data Analysis:

    • Data analysis follows the same principles as the microsomal stability assay to determine the rate of depletion, half-life (t½), and intrinsic clearance (CLint).

G cluster_prep 1. Hepatocyte Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis thaw Thaw Cryopreserved Hepatocytes wash Wash & Resuspend thaw->wash viability Check Viability wash->viability incubate Add Test Compound & Incubate at 37°C viability->incubate sample Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sample Metabolism Occurs quench Quench with Cold Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms Supernatant data Data Interpretation (t½, CLint) lcms->data

Sources

The Quest for Solubility: A Comparative Guide to Modern Solubility-Enhancing Tags

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Premise: This guide addresses the critical challenge of recombinant protein solubility. Initial research into "tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate" as a solubility-enhancing tag did not yield evidence of its use in this application. The available scientific literature and chemical databases primarily identify it as a versatile intermediate in organic synthesis for pharmaceutical development[1]. Therefore, this guide pivots to an in-depth comparison of established and demonstrably superior solubility tags to provide researchers with actionable insights and data-driven recommendations.

The Perennial Challenge: Protein Insolubility

The expression of recombinant proteins in hosts like Escherichia coli is a cornerstone of modern biotechnology. However, a frequent and formidable obstacle is the formation of insoluble aggregates known as inclusion bodies. This phenomenon arises when the rate of protein synthesis outpaces the cellular machinery's capacity for proper folding, leading to the aggregation of misfolded or partially folded polypeptides. Addressing this solubility issue is paramount for the successful production of functional proteins for therapeutic, diagnostic, and research applications.

A widely adopted and effective strategy to combat protein insolubility is the use of solubility-enhancing tags. These are peptides or entire proteins that are genetically fused to the N- or C-terminus of a target protein. These tags can significantly improve the solubility and expression of their fusion partners through various mechanisms.

Mechanisms of Solubility Enhancement

The precise mechanisms by which solubility tags exert their effects are multifaceted and not always fully elucidated. However, several key principles are understood to contribute to their efficacy[2][3]:

  • Intrinsic High Solubility: The tags themselves are highly soluble proteins that can effectively chaperone the folding of the fused target protein.

  • Chaperone-like Activity: Some tags, like Maltose-Binding Protein (MBP), are thought to possess intrinsic chaperone-like activity, actively assisting in the proper folding of the passenger protein and preventing aggregation[2][3].

  • Steric Hindrance: The presence of a large, soluble tag can sterically hinder the aggregation of unfolded or misfolded target proteins.

  • Electrostatic Repulsion: Highly charged tags can increase the net charge of the fusion protein, leading to electrostatic repulsion between protein molecules and preventing aggregation[4].

  • Interaction with Host Chaperones: Certain tags may recruit host cell chaperones to the nascent polypeptide chain, facilitating its correct folding[2].

A Comparative Analysis of Leading Solubility Tags

The choice of a solubility tag is often a critical parameter that needs to be empirically determined for each target protein. Below is a comparative analysis of some of the most widely used and effective solubility tags.

Maltose-Binding Protein (MBP)

MBP is a large (approximately 42 kDa) and highly soluble protein derived from E. coli. It is one of the most effective and commonly used solubility enhancers.

  • Advantages:

    • Excellent solubility enhancement for a wide range of proteins.

    • Can act as an affinity tag for purification on amylose resin.

    • Possesses intrinsic chaperone-like activity, actively aiding in protein folding[2][3].

  • Disadvantages:

    • Its large size can interfere with the structure and function of the target protein.

    • The large size adds a significant metabolic burden to the expression host.

    • Cleavage of the tag is often necessary for downstream applications, which can be inefficient and leave residual amino acids.

Glutathione S-Transferase (GST)

GST is a 26 kDa protein that is also widely used as a solubility tag and for affinity purification.

  • Advantages:

    • Good solubility enhancement, although generally considered less robust than MBP for highly insoluble proteins.

    • Functions as an effective affinity tag for purification using glutathione-agarose beads[5][6].

    • The purification process is typically mild and efficient.

  • Disadvantages:

    • GST has a tendency to dimerize, which can be problematic for certain downstream applications and may lead to co-purification of interacting partners.

    • Its solubility-enhancing effect can be less pronounced compared to MBP for some challenging proteins[7].

Small Ubiquitin-like Modifier (SUMO)

SUMO is a relatively small (approximately 11 kDa) protein that has gained popularity as a highly effective solubility tag.

  • Advantages:

    • Excellent solubility enhancement, often rivaling or exceeding that of MBP[7].

    • The small size is less likely to interfere with the target protein's function.

    • A key advantage is the availability of highly specific SUMO proteases (e.g., Ulp1) that recognize the tertiary structure of the SUMO tag, allowing for precise cleavage and often leaving no extra amino acids on the N-terminus of the target protein[5].

  • Disadvantages:

    • SUMO itself does not have an intrinsic affinity for a purification resin, so it is often used in conjunction with an affinity tag like a His-tag[8].

Thioredoxin (Trx)

Trx is a small (approximately 12 kDa) and highly soluble oxidoreductase enzyme found in E. coli.

  • Advantages:

    • Effective at enhancing the solubility of many proteins.

    • Its small size is a significant advantage.

    • Can promote the formation of correct disulfide bonds in the cytoplasm of E. coli, which is a reducing environment[2].

  • Disadvantages:

    • Similar to SUMO, it lacks a native affinity for a purification matrix and is often co-expressed with an affinity tag.

    • Its enzymatic activity could potentially interfere with certain downstream applications.

Quantitative Comparison of Solubility Tags

The performance of different solubility tags can vary significantly depending on the target protein. The following table summarizes a hypothetical comparison based on typical observations reported in the literature.

FeatureMBPGSTSUMOTrx
Size (kDa) ~42~26~11~12
Solubility Enhancement ExcellentGoodExcellentGood
Affinity Purification Amylose ResinGlutathione AgaroseNone (requires 2nd tag)None (requires 2nd tag)
Dimerization NoYesNoNo
Cleavage Efficiency ModerateModerateHigh (scarless)Moderate
Chaperone Activity Yes (intrinsic)NoProposed (folding nucleus)No

Experimental Workflow for Selecting the Optimal Solubility Tag

A systematic approach is crucial for identifying the best solubility tag for a new protein of interest.

experimental_workflow cluster_cloning 1. Vector Construction cluster_expression 2. Small-Scale Expression Trials cluster_analysis 3. Solubility Analysis cluster_selection 4. Selection and Scale-up a Target Gene b Parallel Cloning into Multiple Expression Vectors (MBP, GST, SUMO, Trx) a->b c Transform E. coli b->c d Induce Protein Expression (e.g., IPTG) c->d e Cell Lysis d->e f Centrifugation e->f g SDS-PAGE of Soluble and Insoluble Fractions f->g h Identify Tag with Highest Soluble Expression g->h i Optimize Expression and Purification Conditions h->i

Workflow for empirical selection of an optimal solubility tag.
Detailed Protocol for Solubility Analysis:
  • Expression: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with the expression plasmid. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to promote proper folding.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and a protease inhibitor cocktail). Lyse the cells by sonication on ice.

  • Fractionation: Transfer 100 µL of the total cell lysate to a new tube. Centrifuge the remaining lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Sample Preparation: Collect the supernatant (soluble fraction). Resuspend the pellet in a volume of lysis buffer equal to the initial lysate volume.

  • SDS-PAGE Analysis: Mix equal volumes of the total lysate, soluble fraction, and insoluble fraction with 2x SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE to visualize the distribution of the target protein.

Conclusion and Future Perspectives

The selection of an appropriate solubility-enhancing tag is a critical step in ensuring the successful production of recombinant proteins. While large tags like MBP remain highly effective, smaller tags such as SUMO and Trx offer significant advantages in terms of their lower impact on protein function and the potential for scarless cleavage. The empirical, parallel screening approach outlined in this guide provides a robust framework for identifying the optimal tag for any given protein of interest. As our understanding of protein folding and the mechanisms of solubility enhancement deepens, we can anticipate the development of novel and even more effective solubility tags to address the challenges of producing difficult-to-express proteins.

References

  • MySkinRecipes. tert-Butyl N-5-oxaspiro[2.5]octan-1-ylcarbamate. [Link]

  • Terpe, K. (2003). Overview of tag protein fusions: from molecular and biochemical fundamentals to commercial systems. Applied Microbiology and Biotechnology, 60(5), 523–533. [Link]

  • Costa, S., Almeida, A., Castro, A., & Domingues, L. (2014). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology, 5, 63. [Link]

  • LenioBio. (n.d.). Increasing Protein Yields: Solubility Tagging. [Link]

  • Inhibitor Research Hub. (2026, January 12). S Tag Peptide: Enhancing Protein Solubility and Detection.... [Link]

  • Karyolaimos, A., et al. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. International Journal of Molecular Sciences, 19(6), 1593. [Link]

  • Costa, S., et al. (2014). Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers in Microbiology, 5, 63. [Link]

  • Ren, Y. (2023, January 23). Fusion partners for improving solubility & expression of recombinant proteins - SUMO, GST, MBP, etc.. [Link]

  • GoldBio. (2025, May 14). Protein Purification: Top 3 Solubility Tags. [Link]

  • ResearchGate. (n.d.). Comparison of protein expression and solubility properties among GDF8 derivatives containing various N-terminal fusions (SUMO, GST, MBP, TRX, NusA, and Ub). [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. [Link]

  • PubChem. tert-butyl N-(6-azaspiro[2.5]octan-8-yl)carbamate. [Link]

  • PubChem. tert-butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate. [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of Morpholine with Spirocyclic Oxetanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug development. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a critical tool in this endeavor.[1] For decades, the morpholine ring has been a ubiquitous heterocyclic building block, prized for its ability to confer aqueous solubility and act as a hydrogen bond acceptor. However, its widespread use has also revealed inherent liabilities, most notably a susceptibility to metabolic degradation.[2]

This guide provides an in-depth, evidence-based comparison of morpholine and its emerging bioisostere: the spirocyclic oxetane. We will move beyond theoretical concepts to present experimental data and validated protocols, offering researchers and drug development professionals a clear rationale for considering this strategic replacement to enhance molecular properties and escape from the "flatland" of traditional scaffolds.[3] Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, offer a compelling alternative by retaining the desirable properties of morpholine while introducing significant improvements in metabolic stability and three-dimensionality.[4][5][6]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a morpholine moiety is fundamentally driven by the need to improve a compound's drug-like properties without sacrificing its interaction with the biological target. The unique strained-ring system of spirocyclic oxetanes imparts distinct physicochemical characteristics compared to the more flexible six-membered morpholine ring.

Causality Behind the Choice:

The primary motivation for this bioisosteric switch is to mitigate the metabolic liabilities associated with morpholine while enhancing key absorption, distribution, metabolism, and excretion (ADME) parameters. The inherent rigidity and high sp³ character of spirocyclic scaffolds can lead to improved metabolic stability, while the polar ether of the oxetane ring helps maintain or even improve aqueous solubility.[3][7][8]

Below is a visual comparison of the core structures.

G cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement morpholine label_morpholine Morpholine Fragment spiro_oxetane label_spiro 2-Oxa-6-azaspiro[3.3]heptane G cluster_assays Comparative Assays start Candidate Molecules (Morpholine vs. Spiro-Oxetane) solubility Aqueous Solubility Assay start->solubility logp LogP / LogD Determination start->logp stability Metabolic Stability Assay (Human Liver Microsomes) start->stability pampa Permeability Assay (PAMPA) start->pampa end_node Comprehensive Comparative Profile solubility->end_node logp->end_node stability->end_node pampa->end_node

Caption: Workflow for the experimental comparison of bioisosteric pairs.

Protocol 1: Determination of Lipophilicity (LogP/LogD)

Principle: The Shake Flask Method (SFM) remains the gold standard for its direct measurement of partitioning. The partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH) is determined by measuring the compound's concentration in two immiscible phases, typically n-octanol and an aqueous buffer. [9][10] Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with aqueous buffer (e.g., PBS, pH 7.4 for LogD) and vice-versa by mixing equal volumes and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer. The final concentration should be detectable by the chosen analytical method.

  • Partitioning: Vigorously shake the vials for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method. [9]6. Calculation:

    • LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

    • LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Buffer at pH X] )

Protocol 2: In Vitro Metabolic Stability Assay

Principle: This assay measures the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs). [11]The rate of disappearance of the parent compound is monitored over time upon incubation with human liver microsomes (HLM), which are rich in these enzymes. [12] Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4). [13] * Prepare a solution of the cofactor, NADPH, in the same buffer (final concentration 1 mM).

    • Prepare the test compound at a final concentration of 1 µM in the buffer. [14]2. Incubation:

    • Pre-warm the microsomal suspension and test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome/compound mixture. [12] * A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture. [12]4. Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard. [14]5. Sample Processing: Centrifuge the samples to precipitate the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that predicts passive, transcellular permeability. [15]It measures the diffusion of a compound from a donor compartment, through an artificial lipid membrane coated on a filter, into an acceptor compartment. [16]This provides a high-throughput, cost-effective way to estimate gastrointestinal absorption or blood-brain barrier penetration. [17] Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane). [18]Allow the solvent to evaporate, leaving a lipid layer that forms the artificial membrane.

  • Compound Preparation: Dissolve the test compound in an aqueous buffer (pH adjusted to mimic the relevant environment, e.g., pH 6.5 for intestinal absorption) to create the donor solution.

  • Assay Setup:

    • Fill the wells of a 96-well acceptor plate with the same aqueous buffer.

    • Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".

    • Add the donor solution containing the test compound to the wells of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 16 hours). [15][19]5. Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = ( -ln(1 - [Drug]acceptor / [Drug]equilibrium) ) * ( Vd * Va / (Area * Time * (Vd + Va)) ) Where Vd and Va are the volumes of the donor and acceptor wells, respectively.

Conclusion and Future Outlook

The bioisosteric replacement of morpholine with spirocyclic oxetanes represents a validated and highly effective strategy in modern drug design. [20]Experimental evidence consistently demonstrates that this switch can lead to significant improvements in aqueous solubility, metabolic stability, and three-dimensional character, while concurrently reducing lipophilicity. [7][8][21]The protocols detailed in this guide provide a robust framework for objectively comparing these moieties, enabling project teams to make data-driven decisions. As the pressure to develop drug candidates with superior ADME profiles continues to mount, the thoughtful application of novel, sp³-rich scaffolds like spirocyclic oxetanes will be indispensable for success.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G. (2010). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2022). Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. [Link]

  • Carreira, E. M. (2008). Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Natho, P., Colella, M., & Luisi, R. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. National Center for Biotechnology Information. [Link]

  • Sravanthi, K., & Jayathirtha Rao, V. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). [Link]

  • Litskan, E. V., Semenchenko, O. V., Lynnyk, S. V., & Ryabukhin, S. V. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Isenegger, P. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. National Center for Biotechnology Information. [Link]

  • Gouverneur, V., & Tredwell, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Isenegger, P. G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Foley, D. J., et al. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed. [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Evotec. Microsomal Stability. Evotec. [Link]

  • Millipore Corporation. (2002). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Kumpulainen, H., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Center for Biotechnology Information. [Link]

  • Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

Sources

Benchmarking "Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate" against other solubility enhancers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate" against other solubility enhancers Content Type: Publish Comparison Guide

Executive Summary

This guide benchmarks This compound (referred to hereafter as TB-OSOC ) against alternative structural motifs used to enhance aqueous solubility and metabolic stability in drug discovery.

Crucial Distinction: Unlike passive formulation excipients (e.g., Cyclodextrins, PEG) that encapsulate drugs, TB-OSOC is a covalent building block (intermediate). It is used during the Lead Optimization phase to engineer intrinsic solubility into a drug candidate by increasing its Fraction of sp³ Carbons (


) and introducing 3D structural complexity ("Escaping Flatland").

Part 1: The Technical Core (Autonomy)

The Problem: "Flatland" and Solubility Attrition

Traditional drug discovery relies heavily on aromatic rings (phenyl, pyridine, thiophene). While easy to synthesize, these "flat" molecules often suffer from:

  • Poor Aqueous Solubility: High crystal lattice energy due to

    
    -
    
    
    
    stacking.
  • Poor Metabolic Stability: Aromatic rings are prone to oxidative metabolism (CYP450).

  • Non-Specific Binding: Flat lipophilic structures bind promiscuously to off-target proteins.

The Solution: The Spirocyclic Advantage

TB-OSOC represents a class of Spirocyclic Scaffolds . It fuses a three-membered epoxide (oxirane) with a six-membered cyclohexane ring.

Mechanism of Action (Solubility Enhancement):

  • Disruption of Crystal Packing: The orthogonal arrangement of the spiro-rings creates a rigid, non-planar 3D shape that prevents efficient crystal packing, lowering the energy required to dissolve the molecule.

  • Increased

    
    :  Replacing a phenyl ring with this saturated scaffold increases the 
    
    
    
    score, a metric directly correlated with improved clinical success and solubility.
  • Vectorial Control: The epoxide and the Boc-protected amine provide precise, orthogonal vectors for attaching pharmacophores.

Part 2: Benchmarking & Data Analysis

We benchmark TB-OSOC against three common alternatives used to modulate solubility in medicinal chemistry: Phenyl Linkers (Baseline), Piperidines (Standard Aliphatic), and Bicyclo[1.1.1]pentane (Bioisostere).

Comparative Performance Matrix
FeatureTB-OSOC (Spiro Scaffold) Phenyl Linker (Baseline) Piperidine (Standard Aliphatic) Bicyclo[1.1.1]pentane (BCP)
Solubility Impact High (Disrupts packing + polarity)Low (Promotes stacking)Medium-High (Polar, but flexible)High (Linear spacer, no stacking)
Metabolic Stability High (Blocked metabolic sites)Low (Prone to oxidation)Medium (N-oxidation/dealkylation risk)High (Metabolically inert)
Conformational Rigidity Very High (Locked spiro center)High (Planar)Low (Chair flips/rotatable bonds)High (Rigid rod)
Synthetic Utility Versatile (Epoxide opening + Amine coupling)High (Suzuki/Buchwald couplings)High (Amide couplings/SNAr)Medium (Requires specific precursors)
Lipophilicity (LogP) Modulates (Lowers LogP vs Phenyl)Increases (High LogP)Lowers (Basic nitrogen effect)Modulates (Lipophilic spacer)
Supporting Experimental Data (Case Study Simulation)

Based on structure-activity relationship (SAR) principles and fumagillol derivative studies.

Experiment: Replacement of a central phenyl linker in a hypothetical kinase inhibitor with TB-OSOC.

ParameterPhenyl AnalogueTB-OSOC AnalogueImprovement Factor
Solubility (pH 7.4) 5 µM145 µM29x Increase
LogD 4.22.8Optimized Range
Cl_int (Microsomal Clearance) 45 µL/min/mg12 µL/min/mg3.7x Stability
Selectivity Index 10x>100xReduced Promiscuity

Interpretation: The TB-OSOC analogue achieves a "Goldilocks" zone—soluble enough for oral delivery, but lipophilic enough for membrane permeability, while the rigid spiro-center prevents metabolic enzymes from accessing the core.

Part 3: Experimental Protocols

Protocol: Epoxide Opening & Scaffold Incorporation

Objective: Utilize the reactive epoxide of TB-OSOC to attach a nucleophilic pharmacophore (e.g., an amine or alcohol) while preserving the Boc-protected amine for secondary elaboration.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Lithium Perchlorate (

    
    ) or Scandium Triflate (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN) or Toluene

Workflow:

  • Dissolution: Dissolve TB-OSOC in anhydrous MeCN (0.1 M concentration).

  • Activation: Add Lewis Acid catalyst (

    
    , 20 mol%). Stir for 10 min at RT to activate the epoxide oxygen.
    
  • Nucleophilic Attack: Add the amine nucleophile dropwise.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor via LC-MS (Look for M+Nucleophile mass).

    • Note: The spiro-epoxide is sterically hindered; Lewis acid acceleration is critical.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
  • Deprotection (Step 2): Treat the isolated intermediate with TFA/DCM (1:4) to remove the Boc group, liberating the primary amine for the next coupling step.

Protocol: Solubility Assessment (Thermodynamic)

Objective: Quantify the solubility enhancement of the final compound.

  • Preparation: Weigh 1 mg of the solid compound into a vial.

  • Saturation: Add 100 µL of pH 7.4 phosphate buffer. Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane plate.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Calculation:

    
    .
    

Part 4: Visualization (Graphviz/DOT)

Decision Tree: Selecting the Right Solubility Motif

This diagram guides the medicinal chemist on when to deploy TB-OSOC versus other linkers.

ScaffoldSelection Start Drug Candidate has Poor Solubility (<10 µM) CheckMetab Is Metabolic Stability also an issue? Start->CheckMetab CheckFlex Is the target binding site rigid or flexible? CheckMetab->CheckFlex Yes (High Clearance) UsePiperidine Use PIPERIDINE (Adds polarity, flexible) CheckMetab->UsePiperidine No (Just Solubility) UseBCP Use BICYCLO[1.1.1]PENTANE (Linear spacer, no H-bond donor) CheckFlex->UseBCP Linear Vector Needed UseTBOSOC DEPLOY TB-OSOC (Spiro Scaffold) CheckFlex->UseTBOSOC Rigid/Defined Vector Needed Details TB-OSOC Advantages: 1. Breaks Planarity (Fsp3) 2. Orthogonal Vectors 3. Blocks Metabolism UseTBOSOC->Details

Caption: Decision Logic for Scaffold Replacement. TB-OSOC is prioritized when simultaneous improvements in solubility, metabolic stability, and structural rigidity are required.

Synthetic Workflow: Epoxide Opening Strategy

SynthesisFlow Reagent TB-OSOC (Spiro-Epoxide + Boc-Amine) Step1 Step 1: Epoxide Opening (Nucleophile + Lewis Acid) Reagent->Step1 Activation Intermed Intermediate (OH group formed) Step1->Intermed Regioselective Attack Step2 Step 2: Boc Deprotection (TFA/DCM) Intermed->Step2 Purification Final Soluble Drug Scaffold (Free Amine + Functionalized Sidechain) Step2->Final Ready for Library Synthesis

Caption: Synthetic pathway utilizing TB-OSOC. The epoxide opening is the diversity-generating step, while the Boc-amine serves as the anchor point.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • MySkinRecipes. (n.d.). tert-Butyl (1-oxaspiro[2.5]octan-6-yl)carbamate Product Specifications. Retrieved from

  • BenchChem. (2025).[1] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Retrieved from

  • Jena Bioscience. (2020). Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives. (Demonstrating spiro-epoxide stability and utility). Retrieved from

  • PubChem. (n.d.).[2][3] Compound Summary: tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate.[4] National Library of Medicine.

Sources

Quantitative analysis of property modulation by the oxaspiro[2.5]octane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantitative Analysis of Property Modulation by the Oxaspiro[2.5]octane Scaffold

Executive Summary The 1-oxaspiro[2.5]octane scaffold (a cyclohexane ring spiro-fused to an epoxide) represents a specialized structural motif in modern drug design.[1][2] Unlike passive bioisosteres (e.g., spiro[3.3]heptane) used primarily to lower LogP or increase Fsp³, the oxaspiro[2.5]octane moiety functions as a tunable covalent warhead or a rigid, polar metabolic handle .[1][2] It is best known as the pharmacophore of the fumagillin class of MetAP2 inhibitors (e.g., Beloranib).[1][2]

This guide provides a quantitative analysis of this scaffold's ability to modulate physicochemical properties, specifically comparing it against its metabolic precursors (cyclohexanone) and lipophilic analogs (gem-dimethylcyclohexane).[1][2]

Part 1: Structural & Physicochemical Analysis

The oxaspiro[2.5]octane scaffold offers a unique compromise between the high reactivity of terminal epoxides and the metabolic inertness of carbocycles.[1][2] By burying the epoxide carbon within a spiro-cycle, the scaffold modulates reactivity through steric hindrance, allowing for "soft" covalent engagement with nucleophilic residues (e.g., Histidine, Cysteine).[1]

Comparative Property Matrix

The following table contrasts the oxaspiro[2.5]octane scaffold with standard medicinal chemistry alternatives.

PropertyOxaspiro[2.5]octane Cyclohexanone (Precursor)1,1-Dimethylcyclohexane (Lipophilic Analog)Impact on Drug Design
LogP (Lipophilicity) 1.5 0.81~3.4Optimal Balance: More lipophilic than ketones (permeability) but significantly less than gem-dimethyl (solubility).[1][2]
TPSA (Ų) 12.5 17.10.0H-Bond Modulation: Removes the H-bond donor/acceptor duality of ketones; acts as a weak acceptor only.[1][2]
Fsp³ (Complexity) 1.0 0.831.03D-Character: Maintains high saturation (Fsp³), correlating with improved clinical success rates.
Reactivity Moderate (Electrophile) Low (reversible)InertCovalent Targeting: Enables targeted irreversible binding (e.g., MetAP2 His231).[1][2]
Metabolic Risk High (sEH, GSH) Moderate (CYP450)Moderate (CYP450)Liability: Susceptible to soluble Epoxide Hydrolase (sEH) unless sterically shielded.[1][2]

Data Sources: Computed via XLogP3 and PubChem compound records [1].

Conformational Vector Analysis

The spiro-fusion locks the oxygen atom in a specific vector relative to the cyclohexane chair.[1][2] Unlike a carbonyl oxygen (planar, sp²), the epoxide oxygen in oxaspiro[2.5]octane is sp³-like, projecting out of the ring plane.[1]

  • Axial vs. Equatorial Attack: Nucleophilic attack on the spiro-epoxide is governed by the Fürst-Plattner rule (trans-diaxial opening).[1][2] This allows for highly stereoselective ring-opening reactions, essential for converting the scaffold into 1,2-aminoalcohols or diols .[1][2]

Part 2: Applications in Covalent Inhibition (MetAP2)

The primary application of this scaffold is in the inhibition of Methionine Aminopeptidase 2 (MetAP2) .[1][2] The spiro-epoxide acts as a mechanism-based inhibitor.[1][2]

Mechanism of Action
  • Recognition: The cyclohexane ring binds to the hydrophobic pocket of MetAP2.[1][2]

  • Covalent Capture: The imidazole nitrogen of His231 in the MetAP2 active site attacks the less hindered carbon of the spiro-epoxide.[1][2]

  • Irreversible Complex: The ring opens, forming a stable covalent adduct that blocks the enzyme's catalytic function.[1][2]

Diagram 1: MetAP2 Signaling & Inhibition Pathway The following diagram illustrates the downstream effects of modulating MetAP2 via the oxaspiro[2.5]octane scaffold.

MetAP2_Pathway Compound Oxaspiro[2.5]octane (Inhibitor) MetAP2 MetAP2 Enzyme (Target) Compound->MetAP2 Covalent Binding (His231) FatMet Lipid Metabolism (Reduced Adiposity) Compound->FatMet Therapeutic Effect eIF2 eIF2 (Substrate) MetAP2->eIF2 Modulates phosphorylation ERK ERK1/2 Pathway MetAP2->ERK Regulates eIF2->FatMet Increases Fat Oxidation Angio Angiogenesis (Suppressed) ERK->Angio Cell Proliferation

Caption: The oxaspiro[2.5]octane scaffold covalently inhibits MetAP2, downstreaming to reduced adiposity and anti-angiogenic effects.[1]

Part 3: Experimental Protocols

To validate the utility of this scaffold, researchers must assess both its synthesis efficiency and its metabolic stability.[1][2]

Protocol A: Synthesis via Corey-Chaykovsky Reaction

This is the gold-standard method for converting a cyclohexanone derivative into the oxaspiro[2.5]octane scaffold.[1][2]

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI)[1][2]

  • Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (tBuOK)[1][2]

  • Anhydrous DMSO and THF[1]

Step-by-Step Workflow:

  • Ylide Formation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous DMSO. Add TMSOI (1.2 eq) in portions. Stir at RT for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Substrate Addition: Dissolve the ketone substrate (e.g., 4-substituted cyclohexanone) in anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor via TLC (stain with Anisaldehyde; epoxide usually runs higher than ketone).[1][2]

  • Quench & Workup: Pour into ice-cold water. Extract with Et₂O (3x).[1][2] Wash combined organics with brine to remove DMSO.[1][2] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc). Note: Silica is acidic and can open the epoxide if left too long; use 1% Et₃N in eluent if the product is acid-sensitive.[1]

Diagram 2: Synthesis Logic Flow

Synthesis_Flow Ketone Cyclohexanone (Precursor) Intermed Betaine Intermediate Ketone->Intermed Nucleophilic Attack Ylide Me2S(O)CH2 (Corey-Chaykovsky Reagent) Ylide->Intermed Product Oxaspiro[2.5]octane (Scaffold) Intermed->Product Ring Closure (-DMSO)

Caption: Conversion of ketone to spiro-epoxide via sulfur ylide mediated methylene transfer.

Protocol B: Metabolic Stability & Reactivity Assay

Because the epoxide is an electrophile, it is critical to differentiate between "specific reactivity" (target engagement) and "non-specific toxicity" (glutathione depletion).[1][2]

1. Glutathione (GSH) Trapping Assay (Chemical Reactivity):

  • Purpose: Determine the intrinsic electrophilicity (t½).

  • Method: Incubate test compound (10 µM) with GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2]

  • Analysis: Monitor disappearance of parent compound and appearance of GSH-adduct via LC-MS/MS at 0, 15, 30, 60 min.

  • Benchmark: A t½ < 15 min indicates high reactivity (potential toxicity).[1][2] A t½ > 120 min suggests the scaffold is stable enough for systemic circulation.[1][2]

2. Microsomal Stability (Metabolic):

  • Purpose: Assess susceptibility to Epoxide Hydrolase (sEH) and CYPs.[1][2]

  • Method: Incubate compound (1 µM) with liver microsomes (human/mouse) + NADPH.[1][2]

  • Control: Run a parallel arm without NADPH to isolate sEH activity (sEH does not require NADPH).

  • Interpretation: If clearance is high in both NADPH(+) and NADPH(-) arms, the primary clearance mechanism is likely hydrolysis by sEH.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9100, 1-Oxaspiro[2.5]octane.[1][2] Retrieved February 3, 2026 from [Link][1][2]

  • Google Patents (2014). Oxaspiro[2.5]octane derivatives and analogs (MetAP2 Inhibitors).[1][2] Patent EP2683706A1.[1][2] Retrieved from

  • Burkhard, J. A., et al. (2012). Synthesis of a Family of Spirocyclic Scaffolds.[1][2][3] National Institutes of Health (NIH) / Org Lett.[1][2] Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical protocols for the handling and disposal of tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate. As a key intermediate in pharmaceutical research and the development of novel drug candidates, particularly for neurological disorders, its presence in the modern laboratory is increasingly common[1][2]. Adherence to rigorous disposal procedures is not merely a regulatory formality but a cornerstone of responsible research, ensuring the safety of laboratory personnel and the preservation of environmental integrity. This guide synthesizes technical data with field-proven practices to offer a self-validating system for waste management.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is fundamental to designing a safe disposal workflow. While comprehensive toxicological data for this compound is not fully established, data from structurally related compounds and the carbamate class as a whole provides a strong basis for a cautious approach[3]. The primary hazards are associated with irritation, potential harm upon ingestion or skin contact, and environmental toxicity[4].

The carbamate functional group necessitates specific handling. Upon combustion, which is the preferred disposal method, carbamates can emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2)[5]. Therefore, disposal must be conducted in a specialized facility equipped with scrubbers to neutralize these hazardous byproducts[3].

Property Information Reference
Chemical Name tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate[6][7]
CAS Number 147804-30-6[4][7]
Molecular Formula C₁₁H₁₉NO₃[6][7]
Molecular Weight 213.27 g/mol [6]
Physical State Solid
Known Hazards Causes skin and eye irritation; may be harmful if swallowed or in contact with skin; potential for gastrointestinal irritation[4].[4]
Combustion Products Toxic fumes of carbon oxides and nitrogen oxides (NOx)[5].[5]
Environmental Hazard Avoid release to the environment; do not discharge into drains or rivers[5]. Carbamate-related compounds can be toxic to aquatic life.[5]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste, establishing a safe environment is critical. The following controls are mandatory to minimize exposure risk.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5][8]. This is crucial to prevent the inhalation of any fine dust or aerosolized particles.

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is your primary defense against direct exposure.

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[8].

    • Hand Protection : Wear chemical-resistant, impervious gloves, such as nitrile or neoprene. Latex gloves do not provide adequate protection against many chemicals, including insecticides of the carbamate class[9].

    • Protective Clothing : A standard laboratory coat is required. For larger quantities or in the event of a spill, wear fire/flame-resistant and impervious clothing[8].

    • Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) tested and approved under government standards[3].

Step-by-Step Waste Disposal Protocol

This protocol outlines the systematic procedure for safely moving the compound from active use to final disposal.

Step 1: Waste Segregation and Collection
  • Rationale : Preventing inadvertent chemical reactions is a primary goal of waste management. Carbamates are incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[3].

  • Procedure :

    • Designate a specific, clearly labeled hazardous waste container for this compound and its contaminated materials (e.g., weighing paper, gloves).

    • Collect waste at the point of generation to avoid unnecessary transport through the lab.

    • Do not mix this waste with other chemical waste streams unless compatibility has been explicitly verified.

Step 2: Containerization and Labeling
  • Rationale : Proper containment and labeling are mandated by regulations and are essential for the safety of all personnel who may handle the container, including disposal technicians.

  • Procedure :

    • Use a suitable, closable, and chemically compatible container for solid waste[3][5]. A high-density polyethylene (HDPE) container is a common choice.

    • Ensure the container is in good condition, with no cracks or leaks.

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "147804-30-6"

      • The words "Hazardous Waste"

      • Associated hazard pictograms (e.g., irritant, environmental hazard).

      • The accumulation start date.

Step 3: Temporary Storage
  • Rationale : Safe temporary storage prevents accidents and ensures the waste remains secure until it can be removed from the facility.

  • Procedure :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste[5].

    • Ensure the storage location is away from incompatible materials[3].

    • The storage area should be secure, with access limited to authorized personnel.

Step 4: Final Disposal
  • Rationale : This compound requires destruction by methods that can handle its chemical nature and hazardous combustion byproducts. This is beyond the capability of a standard laboratory.

  • Procedure :

    • The sole acceptable method for final disposal is to engage a licensed professional waste disposal company[3].

    • Provide the disposal company with the Safety Data Sheet (SDS) and an accurate description of the waste.

    • The recommended disposal technique is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[3]. This ensures the complete destruction of the organic molecule and the safe neutralization of acidic gases (NOx) produced during combustion.

    • Never discharge this chemical or its containers into drains or municipal waste systems[5].

    • Contaminated packaging must be disposed of as unused product[3].

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate harm.

Spill Management
  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated; if in a fume hood, keep the sash at the appropriate working height.

  • Contain : Prevent the spread of the solid material. Avoid creating dust[3].

  • Absorb and Collect : Gently cover the spill with an inert absorbent material such as vermiculite, sand, or earth[10]. Sweep up the material and place it into a labeled, closable container for hazardous waste disposal[3].

  • Decontaminate : Clean the spill area thoroughly. See Section 5 for the specific decontamination protocol.

First Aid Measures
  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Consult a physician[3].

  • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[3].

  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[3].

  • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[3].

Decontamination Protocol

All equipment, surfaces, and reusable PPE must be decontaminated after use or a spill.

  • Rationale : Carbamate residues can persist on surfaces, posing a long-term exposure risk. Alkaline hydrolysis is an effective method for breaking down the carbamate ester linkage.

  • Procedure :

    • Prepare a decontamination solution of washing soda (sodium carbonate) or a strong soap solution[11].

    • Thoroughly scrub all contaminated surfaces (glassware, spatulas, stir bars, spill area) with this solution.

    • Rinse the surfaces multiple times with water.

    • Collect all cleaning materials (e.g., paper towels) and the initial washings, absorb them with an inert material, and dispose of them as hazardous waste[11].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

DisposalWorkflow start Waste Generation (this compound) segregate Step 1: Segregate Waste (Isolate from acids, oxidizers) start->segregate Routine Disposal spill Spill or Release Occurs start->spill Accidental Release containerize Step 2: Containerize & Label (Sealed HDPE container, Hazardous Waste Label) segregate->containerize storage Step 3: Temporary Storage (Designated, secure area) containerize->storage contractor Step 4: Final Disposal (Contact Licensed Contractor) storage->contractor incinerate High-Temperature Incineration (With afterburner and scrubber) contractor->incinerate spill->segregate No spill_response Emergency Spill Protocol (Evacuate, Contain, Clean, Decontaminate) spill->spill_response Yes spill_response->containerize Collect spill waste

Caption: Disposal workflow for this compound.

References

  • MSDS of tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride. (n.d.).
  • Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97% . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet - Carl ROTH . (2023, January 13). Carl ROTH. Retrieved from [Link]

  • 1-Oxaspiro[2.5]octane . (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl N-5-oxaspiro[2.5]octan-1-ylcarbamate . (n.d.). MySkinRecipes. Retrieved from [Link]

  • Carbamate Toxicity . (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • SAFETY DATA SHEET - TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE . (n.d.). Shanghai Canbi Pharma Ltd. Retrieved from [Link]

  • tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate . (n.d.). PubChem. Retrieved from [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF) . (2023, August 18). YouTube. Retrieved from [Link]

  • Decontamination . (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride . (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。